Product packaging for Amisulpride-d5(Cat. No.:)

Amisulpride-d5

Cat. No.: B563342
M. Wt: 374.5 g/mol
InChI Key: NTJOBXMMWNYJFB-SGEUAGPISA-N
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Description

Amisulpride-d5 is intended for use as an internal standard for the quantification of amisulpride by GC- or LC-MS. Amisulpride is a dopamine D2 and D3 receptor antagonist (Kis = 3 and 3.5 nM, respectively). It is also an antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B, 5-HT7, and 5-HT7A (Kis = 13, 11.5, and 135.5 nM, respectively). It is selective for these receptors over a panel of 39 additional receptors, ion channels, and transporters (Kis = >1,000 nM for all). Amisulpride increases 7-OH-DPAT-induced decreases in dopamine and acetylcholine release in electrically stimulated rat striatal slices (EC50s = 2.2 and 1.2 nM, respectively). It increases the levels of dopamine and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in rat striatum and nucleus accumbens when administered intraperitoneally at a dose of 10 mg/kg. Amisulpride decreases immobility time in the forced swim test in rats, as well as reduces stress-induced decreases in sucrose consumption in a rat model of depression induced by chronic mild stress.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N3O4S B563342 Amisulpride-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Amisulpride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterium-labeled Amisulpride, specifically Amisulpride-d5. The labeling is targeted at the ethyl group of the pyrrolidine moiety, a common site for metabolic processes. This positions the deuterium label strategically for pharmacokinetic and metabolic studies. The synthesis is presented in a modular fashion, detailing the preparation of the deuterated intermediate followed by its coupling to the benzamide core.

Overview of the Synthetic Strategy

The synthesis of deuterium-labeled Amisulpride (this compound) is approached through a convergent synthesis. The core of this strategy involves the preparation of a key deuterated intermediate, (S)-2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, which is subsequently coupled with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid to yield the final product. This method allows for the efficient incorporation of the deuterium label at a late stage of the synthesis, maximizing the preservation of the isotopic enrichment.

cluster_0 Synthesis of Deuterated Intermediate cluster_1 Synthesis of Benzamide Core Boc-protected_amine (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate Deuterated_intermediate (S)-tert-butyl ((1-(ethyl-d5)pyrrolidin-2-yl)methyl)carbamate Boc-protected_amine->Deuterated_intermediate N-Alkylation Deuterated_ethylamine Ethyl-d5-amine hydrochloride Deuterated_ethylamine->Deuterated_intermediate Final_deuterated_amine (S)-2-(aminomethyl)-1-(ethyl-d5)pyrrolidine Deuterated_intermediate->Final_deuterated_amine Deprotection This compound This compound Final_deuterated_amine->this compound Amide Coupling Benzoic_acid_precursor 4-amino-2-methoxybenzoic acid Sulfonylation Chlorosulfonation & Ammonolysis Benzoic_acid_precursor->Sulfonylation Ethylsulfonylation Ethylthiolation & Oxidation Sulfonylation->Ethylsulfonylation Final_benzoic_acid 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Ethylsulfonylation->Final_benzoic_acid Final_benzoic_acid->this compound G cluster_workflow Experimental Workflow: N-Alkylation start Dissolve (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate and K2CO3 in acetonitrile add_reagent Add ethyl-d5 iodide dropwise at room temperature start->add_reagent react Stir the reaction mixture at 50°C for 16 hours add_reagent->react workup Filter the solid and concentrate the filtrate react->workup extraction Dissolve residue in EtOAc and wash with brine workup->extraction dry_purify Dry over Na2SO4, filter, and concentrate extraction->dry_purify end Purify by column chromatography to obtain the product dry_purify->end

An In-depth Technical Guide to the Isotopic Purity Assessment of Amisulpride-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. Accurate determination of isotopic purity is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and accuracy of quantitative bioanalysis.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Amisulpride where five hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry (MS). Consequently, this compound is widely used as an internal standard in the quantification of Amisulpride in biological matrices.

Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. It is a crucial quality attribute, as the presence of unlabeled (d0) or partially labeled (d1-d4) species can interfere with the accurate quantification of the analyte. This guide outlines the primary analytical techniques for assessing the isotopic purity of this compound: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The isotopic purity of this compound can vary between different synthetic batches and suppliers. The following tables summarize typical specifications and provide a template for presenting experimental results.

Table 1: Typical Vendor Specifications for this compound Isotopic Purity

VendorCatalog NumberPurity SpecificationIsotopic Purity (d5 %)
Vendor AHY-14545S98.83%≥98%
Vendor BTRC-A633252>95% (HPLC)Not specified
Vendor CBLP-012694>95%Not specified

Table 2: Example Isotopic Distribution of this compound Determined by Mass Spectrometry

Isotopic SpeciesMass (Da)Relative Abundance (%)
d0 (Unlabeled)369.180.15
d1370.180.25
d2371.190.45
d3372.191.30
d4373.205.00
d5374.2092.85

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of deuterated compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column, such as a C18 column (e.g., Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm).

      • Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile. A typical isocratic mobile phase is 0.2% formic acid: methanol (35:65 v/v).

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

      • Scan Mode: Full scan from m/z 350-400 to observe the entire isotopic cluster of this compound.

      • Resolution: A high-resolution instrument (e.g., Orbitrap, TOF) is recommended to resolve the isotopic peaks.

      • Key Transitions for Quantification (if used as internal standard): Amisulpride: m/z 370.1 → 242.1; this compound: m/z 375.1 → 242.1.

  • Data Analysis and Isotopic Purity Calculation:

    • Acquire the full scan mass spectrum of the this compound sample.

    • Identify the peaks corresponding to the different isotopic species (d0 to d5).

    • Measure the intensity (peak area or height) of each isotopic peak.

    • Correct the measured intensities for the natural isotopic abundance of carbon-13, nitrogen-15, oxygen-18, and sulfur-33/34. This can be done using specialized software or manual calculations based on the elemental formula of Amisulpride (C₁₇H₂₇N₃O₄S).

    • The isotopic purity is calculated as the percentage of the intensity of the d5 peak relative to the sum of the intensities of all isotopic peaks (d0 to d5).

    Formula:

Isotopic Purity and Positional Analysis by NMR Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment at each site.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Instrumentation (NMR Spectrometer):

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • The instrument should be equipped with probes capable of detecting both ¹H and ²H nuclei.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the spectrum of unlabeled Amisulpride.

    • The percentage of deuteration at a specific position can be estimated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated position in the molecule.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

    • The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

    • The presence of signals in the ²H spectrum confirms the locations of deuterium labeling.

    • Quantitative ²H NMR, with appropriate relaxation delays and calibration, can be used to determine the isotopic enrichment at each labeled site.

  • Data Analysis:

    • For ¹H NMR, calculate the percentage of deuteration at each labeled position by comparing the integral values of the residual proton signals with the integrals of protons at unlabeled positions.

    • For ²H NMR, the relative integrals of the deuterium signals can provide the ratio of deuteration at different sites.

Diagrams and Workflows

Isotopic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Acquisition cluster_3 Data Analysis and Purity Assessment Amisulpride_d5 This compound Standard Dissolution Dissolve in appropriate solvent Amisulpride_d5->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS NMR NMR Spectroscopy Dilution->NMR MS_Data Acquire Full Scan Mass Spectrum LC_MS->MS_Data NMR_Data Acquire 1H and 2H NMR Spectra NMR->NMR_Data MS_Analysis Identify isotopic peaks (d0-d5) Correct for natural abundance Calculate isotopic purity MS_Data->MS_Analysis NMR_Analysis Integrate residual 1H signals Analyze 2H spectrum Confirm labeling position and enrichment NMR_Data->NMR_Analysis Final_Report Final Isotopic Purity Report MS_Analysis->Final_Report NMR_Analysis->Final_Report

Caption: Workflow for the isotopic purity assessment of this compound.

Mass_Spectrometry_Analysis cluster_0 LC Separation cluster_1 MS Detection cluster_2 Data Processing Injection Inject Sample Column Reversed-Phase C18 Column Injection->Column Elution Isocratic/Gradient Elution Column->Elution ESI Electrospray Ionization (+) Elution->ESI Full_Scan Full Scan Acquisition ESI->Full_Scan Detector High-Resolution Mass Analyzer Full_Scan->Detector Spectrum Mass Spectrum Detector->Spectrum Peak_Integration Integrate Isotopic Peaks Spectrum->Peak_Integration Correction Correct for Natural Isotope Abundance Peak_Integration->Correction Calculation Calculate Isotopic Purity Correction->Calculation

A Technical Guide to Amisulpride-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. It details its critical role as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such stable isotope-labeled standards is paramount for achieving the accuracy and precision required in pharmacokinetic studies and therapeutic drug monitoring.

The Principle of Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is a compound with a similar physicochemical structure to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS is essential for correcting variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume fluctuations, and matrix effects (ion suppression or enhancement).[1][2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[2] Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[3][4] This close similarity allows them to effectively compensate for measurement errors, leading to more robust and reliable quantification.[3]

This compound: An Ideal Internal Standard

This compound is the deuterated form of Amisulpride, a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[5][6] Its properties make it an exemplary internal standard for the quantification of Amisulpride in biological matrices.[5][7]

  • Co-elution: this compound has a retention time that is nearly identical to that of Amisulpride, ensuring that both compounds experience the same analytical conditions simultaneously.[4][7]

  • Similar Behavior: It mirrors Amisulpride's efficiency in liquid-liquid or solid-phase extraction processes and shows a comparable ionization response in the mass spectrometer.[4][7]

  • Mass Differentiation: The five deuterium atoms increase the mass of the molecule sufficiently to allow for clear differentiation from the unlabeled Amisulpride by the mass spectrometer, preventing signal interference.[4] The mass-to-charge ratio (m/z) transitions for Amisulpride are typically monitored at 370.1→242.1, while this compound is detected at m/z 375.1→242.1.[7]

Physicochemical Properties of this compound

PropertyValue
CAS Number 1216626-17-3
Molecular Formula C₁₇H₂₂D₅N₃O₄S[8]
Molecular Weight 374.51[8]
Purity >95%[8]
Typical Concentration 100 µg/mL in methanol
Storage Temperature -10 to -25°C

Experimental Protocol: Quantification of Amisulpride in Human Plasma

This section outlines a typical LC-MS/MS method for the quantification of Amisulpride in human plasma, using this compound as the internal standard. This protocol is a synthesis of methodologies described in validated bioanalytical studies.[7]

3.1. Materials and Reagents

  • Amisulpride reference standard

  • This compound certified reference material solution (e.g., 100 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether (or other suitable extraction solvent)

  • Human plasma (drug-free)

  • Deionized water

3.2. Preparation of Standard Solutions

  • Stock Solutions: Prepare standard stock solutions of Amisulpride and this compound (e.g., 250.00 µg/mL) in methanol.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 200.0 ng/mL) by diluting the stock solution in 50% methanol.[7]

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate volumes of Amisulpride stock solution to achieve a desired concentration range (e.g., 2.0–2500.0 ng/mL).[7] Prepare QC samples at low, medium, and high concentrations in the same manner (e.g., 6.0, 750.0, and 1750.0 ng/mL).[7]

3.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of a plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard spiking solution (e.g., 200.0 ng/mL) to each tube.[7]

  • Vortex the mixture briefly.

  • Add an extraction solvent like diethyl ether, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase (e.g., 0.2% formic acid in 35:65 v/v methanol:water) for injection into the LC-MS/MS system.[7]

3.4. LC-MS/MS Instrumental Conditions

ParameterCondition
HPLC Column Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm[7]
Column Temperature 30°C[7]
Mobile Phase 0.2% Formic Acid : Methanol (35:65 v/v)[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 1 µL[9]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Amisulpride) m/z 370.1 → 242.1[7]
MRM Transition (this compound) m/z 375.1 → 242.1[7]
Analysis Time ~2.5 minutes per sample[7]

Method Validation and Performance

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA). Key parameters for the described method are summarized below.

Summary of Method Validation Parameters

ParameterTypical Result
Linearity Range 2.0–2500.0 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.998[7]
Intra-day Precision (%CV) 0.9% to 1.7%[7]
Inter-day Precision (%CV) 1.5% to 2.8%[7]
Intra-day Accuracy 98.3% to 101.5%[7]
Inter-day Accuracy 96.0% to 101.0%[7]
Mean Recovery (Amisulpride) ~74.6%[7]
Mean Recovery (this compound) ~65.1%[7]
Stability Stable through 3 freeze-thaw cycles, benchtop, and autosampler conditions[7]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (Calibrator, QC, Unknown) p2 Spike with this compound (Internal Standard) p1->p2 p3 Liquid-Liquid Extraction (e.g., Diethyl Ether) p2->p3 p4 Evaporation & Reconstitution in Mobile Phase p3->p4 a1 HPLC Injection & Chromatographic Separation p4->a1 a2 Mass Spectrometry Detection (MRM Mode) a1->a2 d1 Peak Area Integration (Analyte & IS) a2->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Bioanalytical workflow for Amisulpride quantification.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine Synthesis release Dopamine Release dopamine->release autoreceptor D2/D3 Autoreceptor (Negative Feedback) release->autoreceptor Inhibits synapse Dopamine release->synapse Into Synapse receptor Postsynaptic D2/D3 Receptor signal Signal Transduction receptor->signal synapse->receptor amisulpride Amisulpride amisulpride->autoreceptor Blocks (Low Dose) amisulpride->receptor Blocks (High Dose)

Caption: Simplified mechanism of Amisulpride action.

Analyte Analyte Signal (Amisulpride) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Variability Analytical Variability (Extraction Loss, Ion Suppression) Variability->Analyte Affects Variability->IS Affects Equally Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: Principle of internal standard correction.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative determination of Amisulpride in complex biological matrices.[7] Its use in LC-MS/MS-based bioanalytical methods is critical for mitigating procedural variability, thereby ensuring the high degree of accuracy and precision necessary for clinical and preclinical research. The methodologies outlined in this guide demonstrate a validated framework that can be adapted by researchers in pharmacology, clinical toxicology, and drug development to achieve dependable pharmacokinetic and therapeutic drug monitoring data.

References

The Role of Deuterium Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium labeling in quantitative mass spectrometry. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging mass spectrometry for quantitative analysis. This guide details the principles, experimental protocols, data presentation, and visualization of key workflows, offering an in-depth look into metabolic labeling with deuterium oxide (D₂O), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids, and the use of deuterium-labeled internal standards.

Core Principles of Deuterium Labeling in Quantitative Mass Spectrometry

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium in molecules of interest, a mass shift is introduced that is readily detectable by a mass spectrometer. This mass difference allows for the differentiation and relative or absolute quantification of labeled versus unlabeled species. The primary applications of deuterium labeling in this context fall into three main categories: metabolic labeling, stable isotope labeling with amino acids in cell culture, and the use of deuterated internal standards.

Metabolic Labeling with Deuterium Oxide (D₂O): In this in vivo or in situ labeling approach, organisms or cells are cultured in a medium containing a known percentage of D₂O.[1][2] Deuterium is then incorporated into newly synthesized biomolecules, including proteins, lipids, and metabolites, through metabolic processes.[1][2] This method is particularly useful for studying metabolic flux, and the turnover rates of proteins and other macromolecules.[1][2] The gradual incorporation of deuterium allows for dynamic measurements of synthesis and degradation rates over time.[3]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Amino Acids: SILAC is a widely used metabolic labeling strategy where cells are grown in media containing either normal ("light") amino acids or amino acids labeled with stable isotopes ("heavy").[4][5][6] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are commonly used, deuterated amino acids, such as deuterated leucine, can also be employed.[4] After a number of cell divisions, the "heavy" amino acid is fully incorporated into the proteome.[4] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[6] The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins in the two populations.[6]

Deuterium-Labeled Internal Standards: In quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, deuterium-labeled analogs of the analyte of interest are frequently used as internal standards.[7][8] These standards are chemically identical to the analyte but have a different mass due to the presence of deuterium.[7] They are added to a sample at a known concentration before sample processing and analysis.[7] By comparing the mass spectrometer's response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the internal standard corrects for variations in sample preparation, chromatography, and ionization.[7]

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol for Metabolic Labeling with D₂O for Protein Turnover Analysis

This protocol outlines the steps for labeling proteins in cell culture with D₂O to measure protein turnover rates.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Deuterium oxide (D₂O, 99.9%)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Trypsin (mass spectrometry grade)

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

  • Solvents for liquid chromatography (LC) (e.g., water, acetonitrile, formic acid)

Procedure:

  • Cell Culture and Adaptation: Culture cells to ~70-80% confluency in standard cell culture medium.

  • Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O. The D₂O is added to the water used to prepare the medium.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.

  • Protein Extraction and Digestion:

    • Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice.

    • Quantify the protein concentration of each lysate (e.g., using a BCA assay).

    • Take a fixed amount of protein from each time point for digestion.

    • Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides overnight with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.

    • Calculate the protein turnover rate (synthesis and degradation rates) by fitting the deuterium incorporation data to an exponential rise-to-plateau model.[9]

Protocol for SILAC using Deuterated Leucine

This protocol details the steps for a SILAC experiment using deuterated leucine to compare protein abundance between two cell populations.

Materials:

  • SILAC-grade DMEM or RPMI medium lacking L-leucine

  • "Light" L-leucine

  • "Heavy" deuterated L-leucine (e.g., L-Leucine-d3)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell line of interest

  • Cell lysis buffer

  • Standard reagents for protein digestion and LC-MS/MS analysis as in Protocol 2.1

Procedure:

  • Cell Adaptation:

    • Culture one population of cells in "light" medium (supplemented with normal L-leucine and dFBS).

    • Culture a second population of cells in "heavy" medium (supplemented with deuterated L-leucine and dFBS).

    • Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acid.[10]

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

  • Cell Harvesting and Mixing:

    • Harvest both cell populations.

    • Count the cells and mix the "light" and "heavy" populations at a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet.

    • Proceed with protein quantification, reduction, alkylation, and tryptic digestion as described in Protocol 2.1.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify peptide pairs.

    • The software will calculate the ratio of the "heavy" to "light" peptide peak intensities.

    • The protein ratio is determined by the median or average of the ratios of its constituent peptides.

Data Presentation: Quantitative Tables

Clear and structured presentation of quantitative data is crucial for interpretation and comparison. The following tables provide examples of how to summarize data from deuterium labeling experiments.

Table 1: Protein Turnover Rates in Mouse Liver Determined by D₂O Labeling

ProteinGeneHalf-life (days)k_synthesis (day⁻¹)R² of fitNumber of Peptides
Carbamoyl phosphate synthetaseCps14.50.1540.9815
AlbuminAlb2.80.2480.9922
CatalaseCat1.50.4620.9712
Ornithine aminotransferaseOat0.90.7700.968
Fatty acid synthaseFasn2.10.3300.9818
Data is illustrative and based on typical values found in literature.[11]

Table 2: Relative Protein Abundance Changes in Response to Drug Treatment using Deuterated Leucine SILAC

ProteinGeneH/L Ratiop-valueRegulation
Heat shock protein 90Hsp90aa10.980.85Unchanged
Pyruvate kinasePkm2.540.001Upregulated
Glyceraldehyde-3-phosphate dehydrogenaseGapdh1.050.72Unchanged
FibronectinFn13.12<0.001Upregulated
VimentinVim0.450.005Downregulated
Data is illustrative and based on typical values found in literature.[4]

Table 3: Quantification of a Drug Metabolite in Human Plasma using a Deuterated Internal Standard

Sample IDAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioConcentration (ng/mL)
Blank102150,2340.00070.0
Standard 15,123152,1110.03371.0
Standard 224,876149,8760.16605.0
Patient Sample A15,345151,5430.10133.0
Patient Sample B45,789148,9900.30739.2
Data is illustrative.[7]

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships in deuterium labeling for quantitative mass spectrometry.

D2O_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Cell Culture B 2. Introduce D2O Labeling Medium A->B C 3. Time-Course Sampling B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Peptide Identification F->G H 8. Deuterium Incorporation Analysis G->H I 9. Protein Turnover Rate Calculation H->I

Caption: Workflow for D₂O Metabolic Labeling.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis A Cell Population 1 ('Light' Leucine) C Control A->C B Cell Population 2 ('Heavy' Deuterated Leucine) D Treatment B->D E Combine Cell Populations (1:1) C->E D->E F Protein Extraction & Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification (H/L Ratios) G->H

Caption: SILAC Experimental Workflow.

Internal_Standard_Workflow cluster_sample Sample Preparation cluster_analysis Analysis & Quantification A Biological Sample (e.g., Plasma) B Add Deuterated Internal Standard A->B C Sample Extraction & Cleanup B->C D LC-MS/MS Analysis C->D E Peak Area Integration (Analyte & Internal Standard) D->E F Calculate Analyte/IS Ratio E->F G Quantification using Calibration Curve F->G

Caption: Workflow for Quantification using a Deuterated Internal Standard.

Conclusion

Deuterium labeling stands as a versatile and powerful strategy in the field of quantitative mass spectrometry. Its applications, ranging from dynamic metabolic studies with D₂O to precise relative protein quantification with SILAC and accurate absolute quantification using deuterated internal standards, provide invaluable tools for researchers across various scientific disciplines. The methodologies outlined in this guide, coupled with robust data analysis and clear visualization of workflows, are intended to empower scientists and drug development professionals to effectively implement these techniques in their research, ultimately leading to a deeper understanding of complex biological systems and the development of new therapeutic interventions.

References

Amisulpride vs. Amisulpride-d5: A Technical Guide to Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed examination of the stability of Amisulpride and its deuterated analog, Amisulpride-d5. For researchers, scientists, and drug development professionals, understanding the stability profile of a drug and its isotopically labeled internal standard is critical for developing robust analytical methods, conducting accurate pharmacokinetic studies, and ensuring the quality of pharmaceutical products.

While direct, head-to-head comparative stability studies for Amisulpride and this compound are not extensively available in peer-reviewed literature, this guide synthesizes available data from forced degradation studies of Amisulpride and stability assessments from bioanalytical method validations where this compound is used as an internal standard. Stable isotope-labeled (SIL) internal standards like this compound are presumed to have nearly identical chemical and physical properties to their non-labeled counterparts, making them ideal for quantitative analysis.[1][2] This guide will present the known degradation pathways of Amisulpride and the stability data available for both compounds under various analytical conditions.

The Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is the gold standard.[3] this compound is used as an internal standard for the quantification of Amisulpride in biological matrices like human plasma.[4][5] The fundamental principle is that the SIL-IS behaves identically to the analyte during sample preparation, extraction, chromatography, and ionization.[1] This co-eluting, chemically identical standard corrects for variability in sample processing and matrix effects, leading to high accuracy and precision.[2] The stability of the deuterated label is crucial; it must not exchange with protons from the solvent or matrix under experimental conditions.[2][6]

The logical relationship in a typical bioanalytical workflow underscores the importance of assuming parallel stability between the analyte and its SIL-IS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Plasma->Spike Add known amount of IS Extraction Liquid-Liquid Extraction Spike->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Amisulpride / this compound) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Amisulpride Concentration Curve->Result Amisulpride Amisulpride (C17H27N3O4S) Oxidation Oxidation Amisulpride->Oxidation Dealkylation Dealkylation Amisulpride->Dealkylation Methoxy_Cleavage Methoxy Group Cleavage Amisulpride->Methoxy_Cleavage TP1 N-oxide Amisulpride (AMI-N-oxide) Oxidation->TP1 Forms N-oxide product TP2 De-ethylated Amisulpride (AMI 2) Dealkylation->TP2 Cleavage of ethyl group from N-atom TP3 Methoxy-cleaved Amisulpride (AMI 1) Methoxy_Cleavage->TP3 Scission of the methoxy group

References

Mechanism of Action of Amisulpride: A Technical Guide for Quantitative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride is a substituted benzamide atypical antipsychotic renowned for its unique, dose-dependent pharmacological profile. It demonstrates high selectivity and affinity for dopamine D₂ and D₃ receptors, alongside a potent antagonism of serotonin 5-HT₇ receptors. This dual action underpins its efficacy against both positive and negative symptoms of schizophrenia, as well as its antidepressant properties. This guide provides a detailed examination of Amisulpride's mechanism, focusing on the quantitative data, experimental methodologies, and signaling pathways relevant to advanced research and drug development.

Core Pharmacodynamics: A Tale of Two Receptors

Amisulpride's primary therapeutic effects are mediated through its interaction with the dopaminergic and serotonergic systems. Unlike many other atypical antipsychotics, it shows negligible affinity for D₁, D₄, D₅, adrenergic, histaminergic, or cholinergic receptors, contributing to a generally favorable side-effect profile.[1]

Dopamine D₂/D₃ Receptor Antagonism

The cornerstone of Amisulpride's action is its potent and selective antagonism of D₂ and D₃ dopamine receptors.[2][3][4] This interaction is characterized by a bimodal, dose-dependent effect:

  • Low Doses (approx. 50-300 mg/day): Amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors.[1][2][4] These autoreceptors normally inhibit dopamine synthesis and release. Their blockade leads to increased dopaminergic neurotransmission, which is hypothesized to alleviate the negative symptoms of schizophrenia and depressive symptoms.[1][5][6]

  • High Doses (approx. 400-800 mg/day): The drug acts as a potent antagonist at postsynaptic D₂/D₃ receptors, particularly within the limbic system over the striatum.[1][4][7] This action reduces the hyperactive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]

G cluster_low Low Dose Amisulpride cluster_high High Dose Amisulpride low_dose Amisulpride presynaptic Presynaptic D2/D3 Autoreceptor low_dose->presynaptic Preferentially Blocks dopamine_release_inc ↑ Dopamine Release (Alleviates Negative Symptoms) presynaptic->dopamine_release_inc Disinhibits high_dose Amisulpride postsynaptic Postsynaptic D2/D3 Receptor high_dose->postsynaptic Blocks dopamine_signal_dec ↓ Dopamine Signaling (Reduces Positive Symptoms) postsynaptic->dopamine_signal_dec Inhibits

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

Serotonin 5-HT₇ Receptor Antagonism

While its dopaminergic action was initially considered its sole mechanism, it is now established that Amisulpride is also a potent 5-HT₇ receptor antagonist.[8][9][10] This action is increasingly recognized as the likely mediator of its antidepressant effects.[8][10] Studies using 5-HT₇ receptor knockout mice have shown that the antidepressant-like response to Amisulpride is abolished in these animals, strongly suggesting that 5-HT₇ antagonism, not D₂/D₃ blockade, underlies this therapeutic property.[8][9][10]

Quantitative Receptor Pharmacology

The therapeutic window and selectivity of Amisulpride can be understood through its binding affinities (Ki) and in-vivo receptor occupancy.

Receptor Binding Profile

Amisulpride's high affinity for D₂, D₃, and 5-HT₇ receptors, coupled with its low affinity for other targets, underscores its selectivity. Recent studies have also revealed a stereoselective binding profile for its enantiomers. The S-enantiomer (esamisulpride) is more potent at D₂/D₃ receptors, while the R-enantiomer (aramisulpride) is more potent at 5-HT₇ receptors.[11][12][13]

Table 1: Amisulpride Receptor Binding Affinities (Ki, nM)

Receptor Racemic Amisulpride Ki (nM) S-enantiomer Ki (nM) R-enantiomer Ki (nM) Reference(s)
Dopamine D₂ 2.8 - 3.0 ~4.4 ~140 [5][7][11]
Dopamine D₃ 3.2 - 3.5 ~0.7 ~13.9 [5][11]
Serotonin 5-HT₇ 11.5 ~1860 ~47 [5][9][11]
Serotonin 5-HT₂B 13 N/A N/A [5][9]
Serotonin 5-HT₂A > 1000 N/A N/A [3]
Adrenergic α₁ > 1000 N/A N/A [1]
Histamine H₁ > 1000 N/A N/A [1]

| Cholinergic M₁ | > 1000 | N/A | N/A |[1] |

In-Vivo Receptor Occupancy

Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET) studies have quantified the in-vivo occupancy of D₂/D₃ receptors in patients treated with Amisulpride. These studies confirm a preferential blockade in limbic cortical regions over the striatum, which is consistent with its atypical profile and lower incidence of extrapyramidal symptoms (EPS).[14][15]

Table 2: Amisulpride In-Vivo D₂/D₃ Receptor Occupancy in Patients

Brain Region Mean Dose (mg/day) Mean Occupancy (%) Reference(s)
Striatum 406 56 [14][15]
Thalamus 406 78 [14][15]
Temporal Cortex 406 82 [14][15]
Caudate Nucleus 400 - 800 67 - 90 [16]

| Putamen | 400 - 800 | 43 - 85 |[16] |

Key Experimental Protocols

Quantitative understanding of Amisulpride's action relies on standardized preclinical and clinical experimental techniques.

Radioligand Binding Assay

This in-vitro technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[17][18]

Methodology: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human receptor of interest (e.g., D₂, D₃, or 5-HT₇).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and a range of concentrations of the unlabeled test compound (Amisulpride).

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filtermat. The membranes with bound radioligand are trapped on the filter.[17][19]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand inhibition against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of Amisulpride that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

G prep 1. Prepare Receptor Membrane Homogenates incubate 2. Incubate Membranes with: - Radioligand (fixed conc.) - Amisulpride (variable conc.) prep->incubate separate 3. Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate quantify 4. Quantify Radioactivity on Filter separate->quantify analyze 5. Non-linear Regression (Calculate IC₅₀ → Ki) quantify->analyze

Caption: Standard workflow for a competitive radioligand binding assay.

In-Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurochemical dynamics.[20][21]

Methodology: In-Vivo Microdialysis for Dopamine Measurement

  • Probe Implantation: Surgically implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[21]

  • Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., 10-20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer Amisulpride (e.g., via intraperitoneal injection) or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Quantify the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20][22]

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage change from the average baseline level.

G animal Freely Moving Animal (e.g., Rat) probe Implanted Microdialysis Probe animal->probe collector Fraction Collector (Dialysate Out) probe->collector pump Perfusion Pump (aCSF In) pump->probe hplc HPLC-ED System (Dopamine Quantification) collector->hplc data Data Analysis (% Baseline Change) hplc->data

Caption: Experimental workflow for in-vivo microdialysis.

Downstream Signaling Pathways

Amisulpride's antagonism at D₂ and 5-HT₇ receptors initiates distinct intracellular signaling cascades.

D₂ Receptor Signaling

D₂ receptors are canonically coupled to the Gi/o family of G-proteins. Their activation by dopamine inhibits the enzyme adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking D₂ receptors, Amisulpride prevents this inhibitory signal, leading to a disinhibition of the AC-cAMP-PKA pathway. Furthermore, studies suggest Amisulpride's action at the D₂ receptor also involves β-arrestin 2, leading to modulation of the Akt/GSK-3β signaling pathway, which is implicated in neuroprotection and neurite outgrowth.[23]

G cluster_membrane Cell Membrane d2r D₂ Receptor gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase camp cAMP ac->camp Synthesizes gi->ac Inhibits dopamine Dopamine dopamine->d2r Activates amisulpride Amisulpride amisulpride->d2r Blocks pka PKA camp->pka Activates

Caption: Amisulpride blocks the inhibitory Gi/o-coupled D₂ receptor pathway.

5-HT₇ Receptor Signaling

In contrast to D₂ receptors, 5-HT₇ receptors are coupled to Gs G-proteins. Their activation by serotonin stimulates adenylyl cyclase, increasing cAMP production and PKA activation. As a potent antagonist, Amisulpride blocks this serotonin-mediated signaling cascade. The precise downstream consequences of this blockade that lead to an antidepressant effect are complex and an area of active research, but are thought to involve modulation of neuronal plasticity and circadian rhythms.

G cluster_membrane Cell Membrane htr7 5-HT₇ Receptor gs Gs Protein htr7->gs Activates ac Adenylyl Cyclase camp ↑ cAMP ac->camp gs->ac Stimulates serotonin Serotonin serotonin->htr7 Activates amisulpride Amisulpride amisulpride->htr7 Blocks

Caption: Amisulpride blocks the stimulatory Gs-coupled 5-HT₇ receptor pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of Amisulpride in Human Plasma using Amisulpride-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Amisulpride in human plasma. Amisulpride-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol utilizes a simple and efficient sample preparation technique, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable Amisulpride quantification.

Introduction

Amisulpride is an atypical antipsychotic medication used in the treatment of schizophrenia.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the results.[4] This document provides a detailed protocol for the quantification of Amisulpride in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Amisulpride and this compound reference standards were obtained from a certified supplier (e.g., Toronto Research Chemicals, Canada).[4][5]

  • HPLC-grade methanol, acetonitrile, diethyl ether, and formic acid were purchased from a reputable chemical supplier.[4]

  • Ultra-pure water was generated using a water purification system.[5]

  • Human plasma (K2EDTA) was sourced from an accredited blood bank.[4]

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system was used for chromatographic separation.[2][3][4]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was employed for detection.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method was employed for the extraction of Amisulpride and the internal standard from human plasma.[4][5]

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortex the mixture for approximately 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.[4]

  • Flash freeze the samples using a dry ice/acetone bath.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[4]

  • Reconstitute the dried residue with 500 µL of the mobile phase.[4]

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[4]

Alternatively, a simpler protein precipitation method can be used:

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or serum, add 100 µL of a precipitating solution (e.g., acetonitrile or a methanol-acetonitrile mixture) containing the internal standard.[2][6]

  • Vortex-mix the samples.[6]

  • Centrifuge to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean plate or vial for injection.[6]

Liquid Chromatography
  • Analytical Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm or equivalent.[4][5]

  • Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and methanol (35:65 v/v).[4][5]

  • Flow Rate: 0.5 mL/min.[4][5]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.[2]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[4][5]

    • This compound: m/z 375.1 → 242.1[4][5] or m/z 375.6 → 196.0[2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Amisulpride in human plasma. The use of this compound as an internal standard ensured the accuracy and precision of the results.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[1]

The method showed excellent linearity over the concentration range of 2.0 to 2500.0 ng/mL for Amisulpride.[4][5] The correlation coefficient (r²) was consistently ≥ 0.9982.[4][5]

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results are summarized in the table below.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Amisulpride6.00.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
Amisulpride750.00.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
Amisulpride1750.00.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0

Data adapted from Mogili et al., 2011.[4][5]

The extraction recovery of Amisulpride and this compound was determined at three different concentrations.

AnalyteConcentration (ng/mL)Recovery (%)
Amisulpride6.074.00
Amisulpride750.073.97
Amisulpride1750.075.93
Average Amisulpride Recovery 74.63
Average this compound Recovery 65.07

Data adapted from Mogili et al., 2011.[4]

The LLOQ for Amisulpride in human plasma was determined to be 2.0 ng/mL.[4][5] Other studies have reported LLOQs of 15.625 ng/mL and 20.0 ng/mL depending on the specific method and instrumentation.[1][3]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Diethyl Ether) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Amisulpride quantification.

logical_relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output amisulpride Amisulpride sample_prep Sample Preparation amisulpride->sample_prep amisulpride_d5 This compound (IS) amisulpride_d5->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis peak_area_ratio Peak Area Ratio (Amisulpride / this compound) lc_ms_analysis->peak_area_ratio concentration Amisulpride Concentration peak_area_ratio->concentration

Caption: Role of the internal standard in quantification.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Amisulpride in human plasma. The detailed protocol and performance data demonstrate its suitability for various research applications, including pharmacokinetic studies and therapeutic drug monitoring.

References

Application Note & Protocol: Quantification of Amisulpride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent used in the treatment of schizophrenia and postoperative nausea and vomiting. Accurate quantification of Amisulpride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive quantification of Amisulpride in human plasma.

Principle of the Method

This method utilizes liquid chromatography (LC) to separate Amisulpride from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. A stable isotope-labeled internal standard (IS), Amisulpride-d5, is used to ensure accuracy and precision. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column and quantification using multiple reaction monitoring (MRM) in positive ion mode.

Materials and Reagents

  • Amisulpride reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment

  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

  • Amisulpride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amisulpride reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (this compound) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Amisulpride stock solution in 50:50 methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Spike drug-free human plasma with the appropriate Amisulpride working solutions to prepare calibration standards at concentrations ranging from 2.0 to 2500.0 ng/mL.[1]

  • Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 6.0, 750.0, and 1750.0 ng/mL).[1]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[2]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

A summary of the recommended starting conditions for the LC-MS/MS system is provided in the tables below. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 μm)[2] or Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[1]
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate[2] or 0.2% formic acid in water[1]
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate[2] or Methanol[1]
Gradient Isocratic or gradient elution may be used. A typical starting point is 35:65 (A:B).[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 5 µL
Run Time Approximately 2.5 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[1]
Ion Spray Voltage 5500 V[1]
Nebulizer Gas 30 psi[1]
Heater Gas 45 psi[1]
Curtain Gas 20 psi[1]
CAD Gas 7 psi[1]
Declustering Potential (DP) 70 V[1]
Collision Energy (CE) 38 V[1]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amisulpride 370.1242.1[1]
This compound (IS) 375.1242.1[1]

Data Analysis and Method Validation

The concentration of Amisulpride in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Results and Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. Calibration range typically 2.0–2500.0 ng/mL.[1][3]
Accuracy & Precision Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[1][3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy. Typically around 0.5-2.0 ng/mL.[1][4]
Recovery Consistent and reproducible. A recovery of over 50% is generally considered adequate.[1]
Matrix Effect Should be assessed to ensure that endogenous plasma components do not interfere with the quantification.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, bench-top, and long-term storage.[1][4]

Visual Workflow and Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Amisulpride & IS) working Working Solutions stock->working cal_qc Calibration & QC Samples (in human plasma) working->cal_qc plasma_sample Plasma Sample (50 µL) add_is Add IS (20 µL) plasma_sample->add_is add_acn Add Acetonitrile (150 µL) & Vortex add_is->add_acn centrifuge Centrifuge add_acn->centrifuge supernatant Transfer Supernatant (40 µL) centrifuge->supernatant dilute Dilute with Water (200 µL) supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for Amisulpride quantification.

logical_relationship cluster_method Method Foundation cluster_process Analytical Process cluster_output Method Output & Validation analyte Amisulpride extraction Protein Precipitation analyte->extraction is Internal Standard (this compound) is->extraction matrix Human Plasma matrix->extraction separation Liquid Chromatography extraction->separation detection Tandem Mass Spectrometry separation->detection quant_data Quantitative Data (Concentration) detection->quant_data validation Method Validation quant_data->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity (LLOQ) validation->sensitivity

Caption: Logical relationships in the bioanalytical method.

References

Application Note: High-Throughput Analysis of Amisulpride in Human Plasma Using Amisulpride-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Amisulpride in human plasma. The protocol utilizes a simple and efficient sample preparation procedure based on protein precipitation, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Amisulpride-d5, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that acts as a selective dopamine D2/D3 receptor antagonist.[1][2] Accurate measurement of Amisulpride concentrations in biological matrices is crucial for optimizing therapeutic outcomes and for pharmacokinetic research. This document provides a detailed protocol for the sample preparation of Amisulpride in human plasma for LC-MS/MS analysis, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental Protocols

Materials and Reagents
  • Amisulpride and this compound standards

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

Equipment
  • Precision pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 4000 rpm

  • LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Amisulpride stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.[3]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 100 µL of the this compound internal standard working solution (200 ng/mL).[3]

  • Vortex the sample for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternative Sample Preparation Methods

While protein precipitation is a rapid and effective method, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for Amisulpride analysis.

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of Amisulpride and its internal standard from the plasma sample using an immiscible organic solvent like diethyl ether.[3]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent, typically a C18 column, to retain the analyte and internal standard, which are then eluted with an organic solvent like methanol.[4][5]

The choice of extraction method may depend on the specific requirements of the assay, such as the desired level of sample cleanup and sensitivity.

LC-MS/MS Conditions
  • LC Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[3]

  • Mobile Phase: 0.2% Formic acid in water and Methanol (35:65 v/v)[3]

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[3]

    • This compound: m/z 375.1 → 242.1[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Amisulpride analysis using this compound as an internal standard.

ParameterResult
Linearity Range 2.0 - 2500.0 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.9982[3]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[3]
Intra-day Precision (%CV) 0.9% to 1.7%[3]
Inter-day Precision (%CV) 1.5% to 2.8%[3]
Intra-day Accuracy 98.3% to 101.5%[3]
Inter-day Accuracy 96.0% to 101.0%[3]
Mean Recovery (Amisulpride) 74.63%[3]
Mean Recovery (this compound) 65.07%[3]

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add 100 µL This compound (IS) plasma->is vortex1 Vortex is->vortex1 ppt Add 400 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for Amisulpride sample preparation.

G cluster_moa Amisulpride Mechanism of Action amisulpride Amisulpride blockade Antagonism/ Blockade amisulpride->blockade d2_receptor Dopamine D2 Receptor effect Therapeutic Effect (Antipsychotic/Antiemetic) d2_receptor->effect d3_receptor Dopamine D3 Receptor d3_receptor->effect blockade->d2_receptor blockade->d3_receptor

Caption: Amisulpride's mechanism of action.

Conclusion

The described protein precipitation method provides a simple, rapid, and reliable approach for the quantification of Amisulpride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for clinical and research applications. The presented protocol and performance data demonstrate a robust assay that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Amisulpride-d5 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent.[1][2][3] Pharmacokinetic (PK) and bioequivalence (BE) studies are crucial for the clinical development and generic approval of amisulpride formulations. These studies require a robust and reliable bioanalytical method for the accurate quantification of amisulpride in biological matrices such as plasma. Amisulpride-d5, a stable isotope-labeled derivative of amisulpride, is the preferred internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the analyte, which ensures high accuracy and precision.[4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in PK and BE studies.

Rationale for using this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is essential to correct for the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency but be distinguishable by mass. This compound is a deuterated analog of amisulpride, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium.[7] This results in a higher mass, allowing it to be differentiated from amisulpride by the mass spectrometer, while its chemical and physical behaviors during extraction, chromatography, and ionization are nearly identical to the unlabeled drug. This minimizes analytical error and leads to more accurate and precise quantification.

logical_relationship cluster_data Data Analysis Amisulpride Amisulpride (Analyte) Sample_Prep Sample Preparation (Extraction) Amisulpride->Sample_Prep Matrix Matrix Components Matrix->Sample_Prep Amisulpride_d5 This compound (IS) Amisulpride_d5->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Eluent Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Peak Areas Concentration Quantify Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

A validated LC-MS/MS method is the cornerstone of successful PK and BE studies for amisulpride. The following protocols are generalized from published methods.[4][5][6]

Sample Preparation

The goal of sample preparation is to extract amisulpride and this compound from the biological matrix (typically human plasma) and remove interfering substances.[8][9] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.[4][8][10]

a) Liquid-Liquid Extraction (LLE) Protocol

  • To a 100 µL aliquot of human plasma sample, add 100 µL of this compound working solution (e.g., 200 ng/mL) and vortex briefly.[4]

  • Add 2.5 mL of an appropriate organic solvent (e.g., diethyl ether).[4]

  • Vortex the mixture for approximately 20 minutes.[4]

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.[4]

  • Flash freeze the aqueous layer using a dry ice/acetone bath.[4]

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[4]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

b) Solid-Phase Extraction (SPE) Protocol

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[10]

  • To a 1.0 mL aliquot of plasma, add the internal standard (this compound).

  • Load the plasma sample onto the conditioned SPE cartridge.[10]

  • Wash the cartridge with water to remove polar interferences.[10]

  • Elute amisulpride and this compound with an appropriate solvent, such as methanol.[10]

  • Evaporate the eluate to dryness.[10]

  • Reconstitute the residue in the mobile phase for analysis.[10]

Liquid Chromatography (LC)

Chromatographic separation is performed to resolve amisulpride and this compound from endogenous plasma components.

Typical LC Parameters:

  • Column: A reverse-phase C18 column is commonly used (e.g., Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm).[4][5]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of 0.2% formic acid in water and methanol (e.g., 35:65 v/v), is often employed.[4][5]

  • Flow Rate: A flow rate of 0.5 mL/min is typical.[4][5]

  • Injection Volume: A small injection volume, such as 5 µL, is used.[4]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[6]

Mass Spectrometry (MS)

Tandem mass spectrometry is used for the sensitive and selective detection and quantification of amisulpride and this compound.

Typical MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[4][5]

    • This compound: m/z 375.1 → 242.1[4][5]

Data Presentation

Quantitative data from the bioanalytical method validation and study sample analysis should be presented clearly.

Table 1: Typical LC-MS/MS Instrument Parameters for Amisulpride Analysis

ParameterSetting
Liquid Chromatography
ColumnZorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[4][5]
Mobile Phase0.2% Formic Acid : Methanol (35:65, v/v)[4][5]
Flow Rate0.5 mL/min[4][5]
Injection Volume5 µL[4]
Column Temperature40 °C[6]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
MRM Transition (Amisulpride)m/z 370.1 → 242.1[4][5]
MRM Transition (this compound)m/z 375.1 → 242.1[4][5]

Table 2: Bioanalytical Method Validation Parameters

ParameterTypical Range/Value
Linearity Range2.0–2500.0 ng/mL[4][5]
Correlation Coefficient (r²)≥ 0.998[4][5]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[4]
Intra-day Precision (%CV)< 1.7%[4][5]
Inter-day Precision (%CV)< 2.8%[4][5]
Intra-day Accuracy (%)98.3 to 101.5%[4][5]
Inter-day Accuracy (%)96.0 to 101.0%[4][5]
Recovery> 85%
Matrix EffectMinimal and compensated by IS
Stability (Freeze-thaw, Bench-top, etc.)Stable under typical laboratory conditions[4][5]

Application in Pharmacokinetic and Bioequivalence Studies

experimental_workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (Test/Reference Amisulpride) Sampling Timed Blood Sampling Dosing->Sampling Plasma_Processing Plasma Separation Sampling->Plasma_Processing Spiking Spike with this compound (IS) Plasma_Processing->Spiking Extraction Sample Extraction (LLE/SPE) Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Conc_Time_Profile Generate Concentration-Time Profiles LCMS_Analysis->Conc_Time_Profile PK_Parameters Calculate PK Parameters (Cmax, AUC, Tmax) Conc_Time_Profile->PK_Parameters BE_Assessment Statistical Analysis for Bioequivalence PK_Parameters->BE_Assessment

Caption: Experimental workflow for a typical Amisulpride PK/BE study.

In a typical bioequivalence study, healthy volunteers are administered either a test or reference formulation of amisulpride in a crossover design.[6][11] Blood samples are collected at predetermined time points, and the plasma is separated and stored frozen until analysis.[6] The validated LC-MS/MS method described above is then used to determine the plasma concentrations of amisulpride over time.

The key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax), are calculated from the concentration-time data.[6] For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio of the test to reference product for Cmax and AUC must fall within the regulatory acceptance range, typically 80-125%.[6]

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for demanding pharmacokinetic and bioequivalence studies. The detailed protocols and methods outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical development of amisulpride.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Amisulpride Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride is an atypical antipsychotic agent effective in treating both the positive and negative symptoms of schizophrenia.[1][2] Therapeutic Drug Monitoring (TDM) of amisulpride is crucial for optimizing treatment, ensuring efficacy, and minimizing adverse effects, given the significant inter-individual variability in its pharmacokinetics.[3][4][5] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing.[6]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of amisulpride in human plasma using a deuterated internal standard (Amisulpride-d5) and LC-MS/MS.

Mechanism of Action

Amisulpride exhibits a dose-dependent dual mechanism of action primarily targeting dopamine D2 and D3 receptors.[1][7][8][9]

  • At low doses (typically 50-300 mg/day) , it preferentially blocks presynaptic D2/D3 autoreceptors.[2][9] This action inhibits the negative feedback loop for dopamine release, leading to an increase in dopaminergic neurotransmission. This is thought to be responsible for its efficacy against the negative symptoms of schizophrenia and for its antidepressant effects.[1][7][9]

  • At higher doses (typically 400-800 mg/day) , amisulpride acts as an antagonist at postsynaptic D2/D3 receptors in the limbic system.[2][8][9] This blockade inhibits dopaminergic hyperactivity, which is associated with the positive symptoms of schizophrenia.[1][2]

Amisulpride has a low affinity for serotonin, adrenergic, histamine, and cholinergic receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[1][8]

Amisulpride Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride presynaptic_autoreceptor D2/D3 Autoreceptor dopamine_release Dopamine Release presynaptic_autoreceptor->dopamine_release Inhibits postsynaptic_receptor Postsynaptic D2/D3 Receptor dopamine_release->postsynaptic_receptor Activates signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction Initiates low_dose Amisulpride (Low Dose) low_dose->presynaptic_autoreceptor Blocks high_dose Amisulpride (High Dose) high_dose->postsynaptic_receptor Blocks

Dose-dependent mechanism of Amisulpride on dopamine receptors.

Experimental Protocols

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of amisulpride in plasma. The following protocol is based on established and validated methods.[6][10][11]

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and diethyl ether

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Amisulpride and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Amisulpride stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method which has been shown to provide good recovery and clean extracts.[6]

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (200 ng/mL).

  • Vortex briefly to mix.

  • Add 2.5 mL of diethyl ether.

  • Vortex for 20 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Sample Preparation Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (100 µL) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Diethyl Ether (2.5 mL) vortex1->add_solvent vortex2 Vortex (20 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for plasma sample preparation using liquid-liquid extraction.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Amisulpride.[6][10][11]

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm
Column Temperature 30°C
Mobile Phase 0.2% Formic Acid : Methanol (35:65 v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Amisulpride: m/z 370.1 → 242.1; this compound: m/z 375.1 → 242.1
Ion Spray Voltage 5500 V

Method Validation Summary

The described method has been validated according to regulatory guidelines, demonstrating its reliability for TDM.[6][10][11]

Linearity

The method demonstrates excellent linearity over the specified concentration range.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Amisulpride2.0 - 2500.0≥ 0.9982
Precision and Accuracy

The intra- and inter-day precision and accuracy are well within acceptable limits.

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
AmisulprideLLOQ QC2.01.72.8101.5101.0
Low QC6.00.91.598.396.0
Mid QC750.01.21.999.198.5
High QC1750.01.12.1100.299.7

Data summarized from a representative study.[6]

Recovery

The extraction efficiency of the LLE method is consistent and reproducible.

AnalyteConcentration (ng/mL)Mean Recovery (%)
Amisulpride6.074.00
750.073.97
1750.075.93
Overall Mean 74.63
This compound200.065.07

Data summarized from a representative study.[6]

Conclusion

The presented LC-MS/MS method, utilizing a deuterated internal standard, offers a robust, sensitive, and specific approach for the therapeutic drug monitoring of Amisulpride in human plasma.[6] This detailed protocol and the associated validation data provide a solid foundation for researchers and clinicians to implement this assay in their laboratories. Accurate TDM of Amisulpride can aid in personalizing therapy, thereby improving patient outcomes and safety.[3]

References

Application Note: UPLC-MS/MS for the Quantification of Neuropsychotropic Drugs in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Therapeutic drug monitoring (TDM) is crucial for optimizing the treatment of psychiatric disorders due to the high inter-individual variability in patient responses to neuropsychotropic drugs.[1][2] This variability can be influenced by factors such as genetics, diet, and co-medications.[2] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for TDM, offering high sensitivity, selectivity, and throughput for the simultaneous determination of multiple drug concentrations in biological matrices.[3] This application note details a robust and validated UPLC-MS/MS method for the simultaneous quantification of a panel of neuropsychotropic drugs in human plasma, utilizing Amisulpride-d5 as an internal standard (IS). The described method is suitable for clinical research and pharmacokinetic studies, aiding in the personalization of patient therapy.

Experimental Protocols

This section provides a comprehensive protocol for the analysis of neuropsychotropic drugs in human plasma using UPLC-MS/MS.

Materials and Reagents
  • Analytes and Internal Standard: Reference standards of the neuropsychotropic drugs and this compound were of high purity (≥98%).

  • Solvents: Acetonitrile, methanol (both HPLC or LC-MS grade), and formic acid (analytical grade) were used.

  • Water: Ultrapure water was used for all preparations.

  • Plasma: Drug-free human plasma was used for the preparation of calibration standards and quality control samples.

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: A Xevo TQ-S micro Mass Spectrometer or a comparable triple quadrupole mass spectrometer.

  • Analytical Column: A Waters Acquity HSS T3 column or a Phenomenex phenyl-hexyl C18 column (50.0 × 2.1 mm, 1.7 μm) can be used.[1][3]

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for sample preparation.[1][3][4]

  • To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 150 µL of acetonitrile (or a 90:10 acetonitrile:methanol mixture) to precipitate plasma proteins.[2][3]

  • Vortex the mixture vigorously for 1-5 minutes.[2][3]

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 8-10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer a 40 µL aliquot of the clear supernatant to a new tube or well plate.

  • Add 200 µL of purified water to the supernatant.[3]

  • Vortex briefly to mix.

  • Inject an aliquot (typically 2-10 µL) into the UPLC-MS/MS system for analysis.[2][3]

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS conditions that can be optimized for specific instruments and analytes.

UPLC Conditions

ParameterSetting
Column Waters Acquity HSS T3 or Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 μm)[1][3]
Mobile Phase A 0.1% Formic acid and 2 mM ammonium acetate in water[3]
Mobile Phase B 0.1% Formic acid and 2 mM ammonium acetate in methanol[3]
Flow Rate 0.4 mL/min
Column Temperature 35-40°C[3]
Injection Volume 2.0 µL[3]
Run Time Approximately 5-7 minutes[1]

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.06040
3.0595
4.0595
4.1955
5.0955

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: ~400°C[4]

  • Ion Spray Voltage: Optimized for the specific instrument

  • Collision Gas: Argon

MRM Transitions

The following table provides example MRM transitions for Amisulpride and its internal standard. Specific transitions for other neuropsychotropic drugs should be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amisulpride370.1242.1Optimized
This compound (IS) 375.6 196.0 Optimized

Quantitative Data

The developed UPLC-MS/MS method was validated according to international guidelines, demonstrating excellent performance for the quantification of various neuropsychotropic drugs.[3][5]

Linearity and Lower Limits of Quantification (LLOQ)

The method exhibited excellent linearity over a wide concentration range for a variety of neuropsychotropic drugs.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Amisulpride20.0 - 1200.020.0
Aripiprazole25.0 - 1500.025.0
Olanzapine5.0 - 300.05.0
Paliperidone5.0 - 300.05.0
Quetiapine25.0 - 1500.025.0
Risperidone2.5 - 150.02.5
Ziprasidone10.0 - 600.010.0
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Amisulpride 40.0 (LQC)< 15%< 15%87.00% - 106.73%[6]
200.0 (MQC)< 15%< 15%87.00% - 106.73%[6]
960.0 (HQC)< 15%< 15%87.00% - 106.73%[6]
Other Analytes LQC, MQC, HQC< 15%< 15%Within ±15% of nominal

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 150 µL Acetonitrile is->ppt vortex1 Vortex (1-5 min) ppt->vortex1 centrifuge Centrifuge (15,000 rpm, 8 min, 4°C) vortex1->centrifuge supernatant Transfer 40 µL Supernatant centrifuge->supernatant dilute Add 200 µL Water supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject 2 µL into UPLC vortex2->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: UPLC-MS/MS Experimental Workflow.

Simplified Neuropsychotropic Drug Signaling Pathway

Many neuropsychotropic drugs exert their therapeutic effects by modulating the dopaminergic and serotonergic systems in the brain.[7][8][9] Antipsychotics, for instance, often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) D2R Dopamine D2 Receptor DA->D2R Binds SER Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor SER->HT2AR Binds Signal Downstream Signaling (e.g., cAMP, PLC pathways) D2R->Signal Activates HT2AR->Signal Modulates Drug Antipsychotic Drug Drug->D2R Blocks/Modulates Drug->HT2AR Blocks/Modulates

Caption: Simplified Dopamine and Serotonin Pathways.

References

Application Note and Protocol: Solid-Phase Extraction of Amisulpride and Internal Standard from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent used in the treatment of schizophrenia and postoperative nausea and vomiting. Accurate quantification of amisulpride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex biological samples like plasma, offering advantages over liquid-liquid extraction by providing cleaner extracts, higher throughput, and reduced solvent consumption. This application note provides a detailed protocol for the solid-phase extraction of amisulpride from human plasma using a suitable internal standard, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection.

Experimental Protocols

This protocol is a synthesis of established methods for the solid-phase extraction of amisulpride.

Internal Standard Selection

Several internal standards have been successfully used for the analysis of amisulpride, including metoclopramide, deuterated amisulpride (amisulpride-d5), and tiapride.[1][2] The choice of internal standard will depend on the analytical method and availability. For LC-MS/MS analysis, a stable isotope-labeled internal standard like this compound is ideal as it closely mimics the chromatographic behavior and ionization of the analyte, thus compensating for matrix effects and variability in extraction.[1] For HPLC with UV or fluorescence detection, a structurally similar compound like metoclopramide can be used.[3][4]

Materials and Reagents

  • Amisulpride reference standard

  • Internal standard (e.g., this compound or Metoclopramide)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[2][3]

Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples for 30 seconds to ensure homogeneity.[3]

  • Transfer 1.0 mL of plasma into a clean centrifuge tube.

  • Spike the plasma sample with the internal standard solution. The final concentration of the internal standard should be consistent across all samples, calibration standards, and quality controls.

  • Vortex the mixture for 30 seconds.[3]

  • Centrifuge the plasma sample at 11,000 x g for 15 minutes to precipitate proteins.[3]

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5] Ensure the sorbent bed does not go dry.

  • Loading: Load the plasma supernatant (approximately 1.0 mL) onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[3] Some protocols may include an additional wash step with a weak organic solvent to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the amisulpride and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-58°C.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-500 µL) of the mobile phase used for the LC analysis.[2][3]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • The sample is now ready for injection into the LC system.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of amisulpride using SPE.

Table 1: Linearity and Limit of Quantification (LLOQ)

Analytical MethodMatrixInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-FluorescenceHuman PlasmaMetoclopramide10 - 100010[3][4]
LC-MS/MSHuman PlasmaThis compound2.0 - 25002.0[1]
HPLC (Chiral)Human PlasmaTiapride or Metoclopramide2.5 - 3202.5[2]
LC-DADHuman SalivaChlordiazepoxide5 - 5005[6][7]

Table 2: Precision and Accuracy Data

Analytical MethodMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-FluorescenceHuman Plasma30, 300, 9003.13 - 5.354.54 - 7.50-3.00 to 6.41[3]
LC-MS/MSHuman Plasma6.0, 750, 17500.9 - 1.71.5 - 2.898.3 to 101.5[1]

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction thaw Thaw Plasma Sample vortex1 Vortex (30s) thaw->vortex1 spike Spike with Internal Standard vortex1->spike vortex2 Vortex (30s) spike->vortex2 centrifuge Centrifuge (11,000g, 15 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge (Methanol, Water) supernatant->condition load Load Supernatant condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or LC-Fluorescence reconstitute->analyze

Caption: Workflow for the solid-phase extraction of amisulpride from human plasma.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Amisulpride and its Deuterated Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1][2] Accurate quantification of Amisulpride in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and validated liquid-liquid extraction (LLE) method for the simultaneous determination of Amisulpride and its deuterated internal standard, Amisulpride-d5, from human plasma. The subsequent analysis is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for clinical pharmacokinetics due to its selectivity, sensitivity, and reproducibility.[3] This method provides high recovery and consistent results, making it suitable for high-throughput bioanalytical laboratories.

Mechanism of Action: Dopamine Receptor Antagonism

Amisulpride exerts its therapeutic effects by blocking dopamine D2 and D3 receptors.[4] At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release in the synaptic cleft, which may contribute to its efficacy against negative symptoms of schizophrenia. At higher doses, it acts as a potent antagonist of postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of psychosis.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles D2_D3_auto D2/D3 Autoreceptor D2_D3_post Postsynaptic D2/D3 Receptor Dopamine_vesicles->D2_D3_post Dopamine Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Activates Amisulpride Amisulpride Amisulpride->D2_D3_auto Blocks Amisulpride->D2_D3_post Blocks

Caption: Amisulpride's mechanism of action.

Quantitative Method Performance

The described LLE-LC-MS/MS method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Amisulpride in human plasma.[3]

Method Validation Parameters
ParameterResult
Linearity Range2.0–2500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9982
Lower Limit of Quantification (LLOQ)2.0 ng/mL
Analysis Time per Sample< 2.5 minutes
Recovery Data

The extraction efficiency was determined by comparing the analyte response in extracted plasma samples to that of unextracted standards.

AnalyteConcentration (ng/mL)Mean Recovery (%)Overall Mean Recovery (%)
Amisulpride6.074.0074.63
750.073.97
1750.075.93
This compound--65.07
Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed at multiple quality control (QC) concentrations.

ParameterAmisulpride
Intra-day Precision (%CV)0.9% to 1.7%
Inter-day Precision (%CV)1.5% to 2.8%
Intra-day Accuracy (%)98.3% to 101.5%
Inter-day Accuracy (%)96.0% to 101.0%

Experimental Protocols

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Diethyl ether (Analytical grade)

  • Formic acid (AR grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized or HPLC-grade water

Preparation of Stock and Working Solutions
  • Amisulpride Stock Solution (250.00 µg/mL): Accurately weigh and dissolve an appropriate amount of Amisulpride reference standard in methanol.[3]

  • This compound Stock Solution (250.00 µg/mL): Prepare in the same manner as the Amisulpride stock solution using the deuterated standard.[3]

  • This compound Working Solution (IS Spiking Solution, 200.0 ng/mL): Dilute the this compound stock solution with 50% methanol to achieve the final concentration.[3]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate volumes of Amisulpride stock solution dilutions into blank human plasma to achieve the desired concentration range (e.g., 2.0–2500.0 ng/mL).[3]

  • Store all stock and working solutions at 2–8°C.[3]

Sample Preparation: Liquid-Liquid Extraction Protocol

start Start: Plasma Sample add_is Add 100 µL IS (this compound, 200 ng/mL) to 100 µL Plasma start->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add 2.5 mL Diethyl Ether vortex1->add_solvent vortex2 Vortex for 20 min add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 min at 20°C vortex2->centrifuge freeze Flash Freeze (Dry-ice/Acetone) centrifuge->freeze transfer Transfer Supernatant freeze->transfer evaporate Evaporate to Dryness (40°C under Nitrogen) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-liquid extraction workflow.

  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a clean vial.[3]

  • Add 100 µL of the this compound internal standard working solution (200.0 ng/mL) to each vial.[3]

  • Briefly vortex the mixture.[3]

  • Add 2.5 mL of diethyl ether to each vial and vortex for approximately 20 minutes.[3]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[3]

  • Flash freeze the aqueous (lower) layer using a dry-ice/acetone bath.[3]

  • Transfer the organic supernatant to a new set of clean vials.[3]

  • Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.[3]

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[3]

LC-MS/MS Analytical Conditions
ParameterCondition
LC System HPLC with tandem mass spectrometer
ColumnZorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[3]
Mobile Phase0.2% Formic acid in water : Methanol (35:65 v/v)[3]
Flow Rate0.5 mL/min[3]
Injection Volume5 µL[3]
Column TemperatureAmbient
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAmisulpride: m/z 370.1 → 242.1[3]
This compound: m/z 375.1 → 242.1[3]

Conclusion

The liquid-liquid extraction method using diethyl ether provides a simple, rapid, and efficient protocol for the extraction of Amisulpride and its deuterated internal standard from human plasma.[3] The method is characterized by high recovery, excellent precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.[3] This application note and the detailed protocols herein serve as a valuable resource for researchers and scientists involved in the quantitative analysis of Amisulpride in a clinical or research setting.

References

Application Note: Preparation of Amisulpride-d5 Stock and Working Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amisulpride is an atypical antipsychotic and antiemetic agent.[1] For quantitative bioanalysis, such as pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accuracy and precision.[2] Amisulpride-d5, a deuterated analog of Amisulpride, serves as an ideal internal standard because it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[2][3] This document provides a detailed protocol for the preparation of this compound stock and working solutions for the construction of calibration curves.

Materials and Reagents

  • This compound (powder or certified reference material solution)

  • Methanol (HPLC or MS grade)[2][4]

  • Dimethyl sulfoxide (DMSO)[5][6]

  • Deionized water (Type I)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic storage vials

Physicochemical and Solubility Data

Proper solvent selection is critical for preparing accurate standard solutions. The solubility of this compound in common laboratory solvents is summarized below. Methanol is a common choice for LC-MS/MS applications.[2] For higher concentrations, DMSO may be used, often requiring sonication to fully dissolve the compound.[5][6]

Parameter Value Solvent Notes Reference
Molecular Formula C₁₇H₂₂D₅N₃O₄S--[6]
Molecular Weight 374.51 g/mol --[6]
Solubility ~50 - 200 mg/mLDMSOUltrasonic assistance may be needed.[5][6]
Solubility 0.2 mg/mLH₂OUltrasonic assistance may be needed.[5][6]
Commonly Used Solvent -MethanolFor preparing stock solutions from solid or CRM.[2]

Experimental Protocols

Protocol 1: Preparation of Primary Stock Solution (e.g., 250 µg/mL)

This protocol outlines the preparation of a primary stock solution from solid this compound. Alternatively, a certified reference material (CRM) solution, often available at 100 µg/mL in methanol, can be used directly as the stock solution.[7]

Procedure:

  • Accurately weigh approximately 2.5 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Vortex and/or sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Cap the flask and invert it 10-15 times to ensure homogeneity.

  • Transfer the solution to an appropriate, clearly labeled storage vial.

Parameter Value
Mass of this compound 2.5 mg
Solvent Methanol
Final Volume 10 mL
Final Concentration 250 µg/mL
Protocol 2: Preparation of Intermediate and Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. These solutions are then used to spike into a blank biological matrix (e.g., plasma, saliva) to create calibration standards. The example below details the preparation of an intermediate spiking solution and a final working solution used as an internal standard (IS) in an assay.

A. Preparation of Intermediate Spiking Solution (e.g., 10 µg/mL)

  • Pipette 1.0 mL of the 250 µg/mL primary stock solution into a 25 mL volumetric flask.

  • Dilute to the mark with 50% methanol in water.[2]

  • Cap and invert the flask multiple times to mix thoroughly. This solution serves as an intermediate standard for further dilutions.

B. Preparation of Final Working/Spiking Solution for Calibration Curve The concentration of the final IS working solution depends on the specific analytical method and the expected concentration range of the analyte. For many bioanalytical methods, the IS is added to each sample (calibrators, QCs, and unknowns) at a single, consistent concentration.

The table below shows an example dilution scheme starting from a 250 µg/mL stock solution.

Solution Type Starting Solution Start Conc. (µg/mL) Volume Taken Final Volume Diluent Final Conc. (µg/mL)
Intermediate Primary Stock2501.0 mL25 mL50% Methanol10
Final Spiking Intermediate101.0 mL10 mL50% Methanol1

This final 1 µg/mL solution can then be added in a small, precise volume (e.g., 50 µL) to the biological samples during the extraction process.

Storage and Stability

Proper storage is essential to maintain the integrity of the standard solutions.

  • Solid Material: Store at -20°C in a desiccator.[6][8]

  • Stock Solutions: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[6] Some protocols also specify storage at 2–8°C.[2]

  • Working Solutions: Freshly prepared working solutions are recommended. If stored, they should be kept at 2–8°C and used within a short period.

Workflow Diagram

The following diagram illustrates the overall process from the initial reagent to the final calibration standards ready for analysis.

G cluster_prep Solution Preparation cluster_cal Calibration Standard Creation reagent This compound (Solid or CRM) stock Primary Stock Solution (e.g., 250 µg/mL in Methanol) reagent->stock Dissolve in Methanol intermediate Intermediate Spiking Solution (e.g., 10 µg/mL) stock->intermediate Serial Dilution cal_standards Calibration Curve Standards (e.g., 2.0 - 2500 ng/mL) intermediate->cal_standards Spike into Matrix matrix Blank Biological Matrix (e.g., Human Plasma) matrix->cal_standards analysis Analysis cal_standards->analysis LC-MS/MS Analysis

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for the Quantification of Amisulpride in Breast Milk and Saliva using Amisulpride-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride, an atypical antipsychotic and antiemetic agent, is known to be excreted into breast milk, raising concerns about potential effects on nursing infants.[1][2][3] Therapeutic drug monitoring (TDM) in accessible matrices like breast milk and saliva is crucial for assessing infant exposure and ensuring maternal treatment efficacy. The use of a stable isotope-labeled internal standard, such as Amisulpride-d5, is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing.[4][5][6] These application notes provide detailed protocols for the quantification of amisulpride in breast milk and saliva using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

I. Quantification of Amisulpride in Human Breast Milk

This section outlines the methodology for determining amisulpride concentrations in human breast milk, a critical aspect of assessing infant drug exposure during lactation.

Experimental Protocol

A validated LC-MS/MS method is detailed below for the sensitive and specific quantification of amisulpride in breast milk.

1. Materials and Reagents

  • Amisulpride reference standard

  • This compound (internal standard)[7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human breast milk (drug-free for calibration standards and quality controls)

2. Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm) or equivalent[4]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Allow breast milk samples to thaw at room temperature.

  • To 100 µL of breast milk, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diisopropyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[4]
Mobile Phase 0.2% Formic acid in water : Methanol (35:65, v/v)[4]
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Amisulpride: m/z 370.1 → 242.1this compound: m/z 375.1 → 242.1[4]
Quantitative Data Summary

The following table summarizes the performance characteristics of a typical validated method for amisulpride quantification in a biological matrix, which is applicable to breast milk analysis.

ParameterResult
Linearity Range 2.0 - 2500.0 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.998[4]
Intra-day Precision (%CV) 0.9% to 1.7%[4]
Inter-day Precision (%CV) 1.5% to 2.8%[4]
Intra-day Accuracy 98.3% to 101.5%[4]
Inter-day Accuracy 96.0% to 101.0%[4]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4]
Clinical Data on Amisulpride in Breast Milk

Studies have shown that amisulpride transfers into breast milk, with milk-to-plasma ratios being notably high, suggesting active transport mechanisms may be involved.[8] The relative infant dose (RID) has been reported to be around 4.7% to 10.7% of the maternal weight-adjusted dose.[1][8]

Maternal DoseAverage Milk Concentration (µg/L)Relative Infant Dose (%)Reference
100 mg twice daily12006.1[2][9]
400 mg daily160010.7[1]
100 mg every 12 hours8944.7[1]

II. Quantification of Amisulpride in Human Saliva

Saliva offers a non-invasive alternative to blood for TDM. This section provides a protocol for quantifying amisulpride in saliva.

Experimental Protocol

The following LC-MS/MS method is suitable for the determination of amisulpride in small volumes of saliva.[10][11][12]

1. Materials and Reagents

  • Amisulpride reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human saliva (drug-free for calibration standards and quality controls)

2. Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an ESI source

  • Analytical column: Capcell PAK ADME column (2.1 × 100 mm, 5 µm) or equivalent[13]

3. Sample Preparation (Solid-Phase Extraction)

  • Collect saliva samples and centrifuge to remove debris.

  • To 200 µL of saliva, add 25 µL of this compound internal standard working solution.

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

  • Load the saliva sample onto the SPE cartridge.

  • Wash the cartridge with deionized water.

  • Elute amisulpride and the internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC Column Capcell PAK ADME column, 2.1 × 100 mm, 5 µm[13]
Mobile Phase A: 0.1% Formic acid–10 mM ammonium acetate in waterB: 0.1% Formic acid–10 mM ammonium acetate in methanol[13]
Flow Rate 0.5 mL/min[13]
Injection Volume 5 µL
Column Temperature 40°C[13]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Amisulpride: m/z 370.1 → 242.1this compound: m/z 375.1 → 242.1[4]
Quantitative Data Summary

The table below presents typical validation parameters for the quantification of amisulpride in saliva.

ParameterResult
Linearity Range 5 - 500 ng/mL[10][12]
Correlation Coefficient (r²) > 0.99[10][12]
Intra-day Precision (%CV) < 9%[10][12]
Inter-day Precision (%CV) < 9%[10][12]
Lower Limit of Quantification (LLOQ) 5 ng/mL[10]

III. Diagrams

Amisulpride's Mechanism of Action

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors.[14] At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and alleviating negative symptoms of schizophrenia. At higher doses, it blocks postsynaptic receptors, which is effective for treating positive symptoms.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_auto D2/D3 Autoreceptor Dopamine Dopamine D2_auto->Dopamine Inhibits Release D2_post D2/D3 Receptor Dopamine->D2_post Activates Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_auto Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_post Blocks cluster_prep Sample Preparation start Sample Collection (Breast Milk or Saliva) spike Spike with This compound start->spike prep Sample Preparation lcms LC-MS/MS Analysis data Data Processing lcms->data result Concentration Determination data->result extract Extraction (LLE or SPE) spike->extract reconstitute Reconstitution extract->reconstitute reconstitute->lcms

References

Application Notes and Protocols for the Quantification of Amisulpride and Amisulpride-d5 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Amisulpride and its deuterated internal standard, Amisulpride-d5, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Introduction

Amisulpride is an atypical antipsychotic agent used in the treatment of schizophrenia. Accurate and sensitive quantification of Amisulpride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document outlines a validated LC-MS/MS method employing MRM for the selective and sensitive determination of Amisulpride. This compound is used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

MRM Transitions

The selectivity of the LC-MS/MS method is achieved by monitoring specific precursor-to-product ion transitions for both Amisulpride and its internal standard, this compound. The protonated precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Amisulpride370.1242.1Positive
This compound375.1242.1Positive

Experimental Protocols

This protocol is based on a validated method for the quantification of Amisulpride in human plasma.[1][2]

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (drug-free)

  • Di-ethyl ether (for liquid-liquid extraction)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase 0.2% Formic acid in water : Methanol (35:65 v/v)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 2.5 minutes
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Standard and Sample Preparation

3.5.1. Stock Solutions

  • Prepare stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.

3.5.2. Working Solutions

  • Prepare working standard solutions of Amisulpride by serial dilution of the stock solution with a 50:50 methanol/water mixture to achieve the desired calibration curve concentrations.

  • Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 200 ng/mL) in 50:50 methanol/water.

3.5.3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 2.0–2500.0 ng/mL.[1][2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3.5.4. Sample Extraction (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard solution.

  • Vortex mix the samples.

  • Add the extraction solvent (e.g., di-ethyl ether).

  • Vortex mix vigorously for an extended period.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Data and Performance Characteristics

The following tables summarize the quantitative performance of the described method.[1][2]

Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Amisulpride2.0 – 2500.0≥ 0.9982
Precision and Accuracy
Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%)
Amisulpride 0.9 to 1.71.5 to 2.898.3 to 101.596.0 to 101.0
Recovery
AnalyteConcentration (ng/mL)Mean Recovery (%)
Amisulpride6.0, 750.0, 1750.074.63
This compound-65.07

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (Zorbax Bonus-RP C18) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for Amisulpride quantification.

Conclusion

The described LC-MS/MS method utilizing multiple reaction monitoring provides a sensitive, specific, and reliable approach for the quantification of Amisulpride in human plasma.[1][2] The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Amisulpride bioanalysis with Amisulpride-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Amisulpride using its deuterated internal standard, Amisulpride-d5.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Amisulpride in biological samples.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Sample Collection (e.g., Plasma, Urine) B Sample Spiking (Add this compound IS) A->B Add Internal Standard C Sample Preparation (LLE, SPE, or PPT) B->C Extract Analyte D LC-MS/MS Analysis C->D Inject Extract E Data Processing (Peak Integration) D->E Generate Chromatograms F Result Calculation & Review E->F Quantify Results

Figure 1: General workflow for Amisulpride bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Amisulpride analysis?

A: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1] In the context of LC-MS/MS analysis of Amisulpride, endogenous components from biological samples (like plasma or urine) such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the Amisulpride concentration. This is the most common form of matrix effect.[2][4]

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[4]

These effects compromise the accuracy, precision, and reproducibility of the quantitative results.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique to correct for these effects.[5][6]

Q2: Why is this compound used as an internal standard and how does it help?

A: this compound is a SIL-IS. It is chemically identical to Amisulpride, except that five hydrogen atoms have been replaced with deuterium. This offers several advantages:

  • Similar Physicochemical Properties: It has nearly identical extraction recovery, and chromatographic retention time to Amisulpride.

  • Co-elution: It co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement at the same time.[7]

  • Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference.

By calculating the peak area ratio of the analyte (Amisulpride) to the internal standard (this compound), any signal variation caused by matrix effects is normalized, leading to more accurate and precise quantification.[8] For this correction to be effective, it is critical to ensure the analyte and internal standard peaks completely overlap chromatographically.[7]

Q3: I'm observing high variability in my results. How do I begin troubleshooting for matrix effects?

A: High variability is a classic sign of inconsistent matrix effects. The following decision tree provides a logical troubleshooting workflow.

Troubleshooting_Matrix_Effects start High Variability or Poor Accuracy/Precision check_is Check IS (this compound) Response start->check_is is_stable IS Response Stable? check_is->is_stable is_erratic IS Response Erratic or Drifting is_stable->is_erratic No check_chrom Review Chromatography is_stable->check_chrom Yes check_prep Review Sample Preparation is_erratic->check_prep prep_ok Is Prep Method Clean Enough? (e.g., PPT vs. SPE) check_prep->prep_ok chrom_ok Analyte & IS Co-elute? Peak Shape Good? check_chrom->chrom_ok prep_ok->check_chrom Yes improve_prep Action: Improve Sample Prep (Switch to SPE/LLE, Optimize) prep_ok->improve_prep No optimize_chrom Action: Optimize LC Method (Gradient, Column, Flow Rate) chrom_ok->optimize_chrom No end_ok Matrix Effect Likely Compensated chrom_ok->end_ok Yes dilute_sample Consider Sample Dilution if Sensitivity Allows improve_prep->dilute_sample optimize_chrom->end_ok

Figure 2: Decision tree for troubleshooting matrix effects.
Q4: Which sample preparation method is best for minimizing matrix effects?

A: The choice of sample preparation is a trade-off between cleanliness, recovery, speed, and cost. Improving the sample preparation is often the most effective way to reduce matrix effects.[2]

  • Protein Precipitation (PPT): The simplest and fastest method (e.g., adding acetonitrile to plasma), but it is the least clean.[9][10] It often leaves significant amounts of phospholipids, which are major sources of ion suppression.[11] This method may be suitable for less sensitive assays or if followed by significant dilution.[2]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning Amisulpride into an immiscible organic solvent.[2] It is effective at removing non-polar and some polar interferences.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain Amisulpride while matrix components are washed away.[2][12] SPE is often considered the best choice for minimizing matrix effects, especially for high-sensitivity assays, though it is more time-consuming and costly.[9]

The following diagram illustrates how different extraction techniques can reduce interfering compounds from the matrix.

Ion_Suppression_Mechanism cluster_source Mass Spectrometer Ion Source (ESI) cluster_scenario1 Scenario A: High Matrix (e.g., after PPT) cluster_scenario2 Scenario B: Low Matrix (e.g., after SPE) Droplet ESI Droplet (Analyte + Matrix) Analyte_Ion [Amisulpride+H]+ Matrix_Ion [Matrix Component+H]+ Detector To Mass Analyzer Droplet_A ESI Droplet (Many Matrix Ions) Analyte_Ion_A [Amisulpride+H]+ Droplet_A->Analyte_Ion_A Competition for Protons & Surface Area Detector_A Suppressed Signal Analyte_Ion_A->Detector_A Droplet_B ESI Droplet (Few Matrix Ions) Analyte_Ion_B [Amisulpride+H]+ Droplet_B->Analyte_Ion_B Efficient Ionization Detector_B Strong Signal Analyte_Ion_B->Detector_B

Figure 3: Ion suppression due to matrix components.
Q5: How do I quantitatively assess matrix effects during method validation?

A: According to regulatory guidelines (e.g., FDA), the matrix effect should be quantitatively assessed to ensure the method is robust.[1] The "post-extraction spike" method is the standard approach.

  • Prepare Three Sets of Samples:

    • Set A: Neet solution of Amisulpride and this compound in the final mobile phase.

    • Set B: Blank plasma extracts from at least six different sources (lots) spiked with Amisulpride and this compound after the extraction process.[1][13]

    • Set C: Spiked plasma samples prepared by adding Amisulpride and this compound to plasma before extraction (standard QC samples).

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)[3]

    • IS-Normalized MF = (MF of Amisulpride) / (MF of this compound)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[1]

Comparative Data & Protocols

Data Summary Tables

The following tables summarize performance data from a validated bioanalytical method for Amisulpride using LLE.

Table 1: Extraction Recovery

Compound Concentration (ng/mL) Mean Recovery (%)
Amisulpride 6.0 74.00
Amisulpride 750.0 73.97
Amisulpride 1750.0 75.93
Amisulpride (Overall) N/A 74.63 [8]

| This compound (Overall) | 200.0 | 65.07 [8] |

Table 2: Inter-day and Intra-day Precision & Accuracy

Analyte Nominal Conc. (ng/mL) Statistic Intra-day Inter-day
Amisulpride 6.0 Precision (%CV) 1.7 2.8
Accuracy (%) 101.5 101.0
Amisulpride 750.0 Precision (%CV) 1.2 1.5
Accuracy (%) 98.3 96.0
Amisulpride 1750.0 Precision (%CV) 0.9 2.1
Accuracy (%) 98.7 97.5

Data adapted from a study where precision and accuracy were demonstrated to be within acceptable limits (≤15% for precision, ±15% for accuracy).[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method using diethyl ether for extraction from human plasma.[8]

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean vial.

  • Internal Standard Spiking: Add 100 µL of this compound working solution (e.g., 200.0 ng/mL).

  • Vortex: Briefly vortex the mixture.

  • Extraction: Add 2.5 mL of diethyl ether. Vortex vigorously for approximately 20 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.

  • Freezing: Flash freeze the aqueous (bottom) layer using a dry-ice/acetone bath.

  • Supernatant Transfer: Decant the organic supernatant into a new set of clean vials.

  • Evaporation: Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure based on methods using C18 or polymeric cartridges like Oasis HLB for Amisulpride extraction.[12][14][15]

  • Sample Pre-treatment: Take 1.0 mL of plasma, add the internal standard, and dilute with a pH 9 borate buffer.[14][15]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.[16]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interferences. This may involve multiple steps:

    • Wash with 1 mL of pure water.[12]

    • A second wash with a different solvent may be used for a cleaner extract.[14]

  • Elution: Elute the Amisulpride and this compound from the cartridge with 1.0 mL of methanol into a clean collection tube.[12][14]

  • Evaporation: Evaporate the eluent to dryness under vacuum or a nitrogen stream.

  • Reconstitution: Reconstitute the residue in mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimizing LC Separation of Amisulpride and Amisulpride-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Amisulpride and its deuterated internal standard, Amisulpride-d5.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing) for both Amisulpride and this compound?

A1: Peak tailing is a common issue when analyzing basic compounds like Amisulpride. It is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns.[1][2] Here are several strategies to improve peak shape:

  • Column Choice: Utilize a modern, high-purity, end-capped C18 column or consider a column with a different stationary phase, such as a cyano (CN) phase.[2][3] End-capping effectively shields the silanol groups, reducing unwanted interactions.[2]

  • Mobile Phase pH: Adjusting the mobile phase pH can significantly impact peak shape. Working at a low pH (e.g., below 3 with an additive like formic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][4] Conversely, a mid-range pH with an appropriate buffer can also be effective.[2]

  • Mobile Phase Additives: Incorporating a mobile phase additive can improve peak symmetry. A low concentration of an acidic modifier like formic acid (e.g., 0.1-0.2%) is commonly used.[5] In some cases, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with the basic analytes for active sites on the stationary phase, though this is less common with modern columns.[1][4]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and reinjecting to see if the peak shape improves.

Q2: I'm having difficulty achieving baseline separation between Amisulpride and potential interferences from the matrix.

A2: Achieving adequate resolution from matrix components is crucial for accurate quantification. Here are some approaches to enhance separation:

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often improve resolution by sharpening peaks and separating components with different polarities.[4] Experiment with the gradient slope and duration to find the optimal conditions.

  • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can change the selectivity of your separation.[5] The choice of aqueous mobile phase and its additives (e.g., buffer type and concentration) also plays a significant role.[2]

  • Stationary Phase Selectivity: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For a polar compound like Amisulpride, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column could provide alternative selectivity and better retention away from early-eluting matrix interferences.[6][7][8]

  • Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can effectively remove interfering matrix components before LC analysis.[2][9]

Q3: My signal intensity for Amisulpride is low and inconsistent. What could be the cause?

A3: Low and variable signal intensity can stem from several factors, from sample preparation to instrument settings:

  • Matrix Effects in MS Detection: If you are using a mass spectrometer, co-eluting matrix components can suppress the ionization of your analytes, leading to lower signal intensity. This is known as a matrix effect.[5] Improving chromatographic separation and/or enhancing sample clean-up can mitigate this.

  • Mobile Phase Compatibility with MS: Ensure your mobile phase is compatible with your ionization source (e.g., electrospray ionization - ESI). Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate.

  • Analyte Stability: Assess the stability of Amisulpride in your prepared samples. Degradation can occur over time, especially if samples are left at room temperature.[3]

  • Instrumental Issues: Check for common instrumental problems such as a dirty ion source, incorrect MS parameters, or a partially clogged injector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC method to separate Amisulpride and this compound?

A1: A good starting point would be a reversed-phase method using a C18 column. Many published methods utilize a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with an acidic modifier.[5] For example, a mobile phase of 0.2% formic acid in water and methanol in a 35:65 v/v ratio has been successfully used.[5]

Q2: Should I use an isocratic or gradient elution?

A2: Both isocratic and gradient elution can be effective for the analysis of Amisulpride and its deuterated internal standard.[5][10]

  • Isocratic elution is simpler and can be very robust, making it suitable for routine analysis once the method is optimized.[5]

  • Gradient elution offers more flexibility in separating the analytes from complex matrix components and can lead to sharper peaks, which is beneficial for improving sensitivity.[4][9]

Q3: What are the typical mass transitions for Amisulpride and this compound in MS/MS detection?

A3: For tandem mass spectrometry (MS/MS) analysis in positive electrospray ionization (ESI+) mode, common multiple reaction monitoring (MRM) transitions are:

  • Amisulpride: m/z 370.1 → 242.1[5]

  • This compound: m/z 375.1 → 242.1[5]

Q4: What are the alternative chromatographic techniques for Amisulpride analysis?

A4: Besides reversed-phase chromatography, other techniques can be employed, especially for challenging separations involving polar molecules:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating very polar compounds that have little retention in reversed-phase.[8][11]

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds like Amisulpride.[6][7]

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS method for the analysis of Amisulpride and this compound in human plasma.

1. Reagents and Materials

  • Amisulpride and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare serial dilutions of the Amisulpride stock solution in a mixture of methanol and water (50:50 v/v) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard spiking solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

3. LC System and Conditions

  • LC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A C18 analytical column (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.2% Formic acid in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Elution Mode: Isocratic with 65% Mobile Phase B.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40 °C.

4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amisulpride: 370.1 → 242.1[5]

    • This compound: 375.1 → 242.1[5]

  • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Presentation

Table 1: Example LC Gradient Programs for Amisulpride Separation

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
Gradient 1 (Fast)
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Gradient 2 (Standard)
0.09010
5.01090
6.01090
6.19010
8.09010

Table 2: Comparison of Different Stationary Phases for Amisulpride Analysis

Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
C18 (Reversed-Phase) Acetonitrile/Methanol and buffered aqueous phase (e.g., with formic or acetic acid)Widely available, robust, good retention for moderately polar compounds.May exhibit peak tailing for basic compounds without proper mobile phase optimization.
Cyano (CN) Acetonitrile/Methanol and buffered aqueous phaseCan offer different selectivity compared to C18, sometimes better peak shape for basic compounds.[3][12]May have lower retention for some compounds compared to C18.
HILIC High organic content (e.g., >80% acetonitrile) with a small amount of aqueous bufferExcellent retention for very polar compounds.[8][11]Requires careful equilibration, sensitive to water content in the sample.
Mixed-Mode Acetonitrile/Methanol and buffered aqueous phase (pH and buffer concentration are key)Provides multiple retention mechanisms, offering unique selectivity for polar and ionizable compounds.[6][7]Method development can be more complex.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Amisulpride & this compound) Working Prepare Working Standards & Spiking Solution Stock->Working Sample Plasma Sample Preparation (e.g., Protein Precipitation) Working->Sample LC LC Separation (Column, Mobile Phase, Gradient) Sample->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Amisulpride Calibration->Quantification

Caption: Experimental workflow for Amisulpride and this compound analysis.

Troubleshooting Start Chromatographic Issue Identified PeakShape Poor Peak Shape (Tailing)? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Sol_pH Adjust Mobile Phase pH PeakShape->Sol_pH Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No Sol_Gradient Optimize Gradient Resolution->Sol_Gradient Yes Sol_Matrix Investigate Matrix Effects Sensitivity->Sol_Matrix Yes End Problem Resolved Sensitivity->End No Sol_Column Use End-capped or Alternative Column Sol_pH->Sol_Column Sol_Overload Check for Column Overload Sol_Column->Sol_Overload Sol_Overload->Resolution Sol_MobilePhase Change Organic Solvent or Buffer Sol_Gradient->Sol_MobilePhase Sol_SamplePrep Improve Sample Clean-up Sol_MobilePhase->Sol_SamplePrep Sol_SamplePrep->Sensitivity Sol_MS Optimize MS Parameters Sol_Matrix->Sol_MS Sol_MS->End

Caption: Troubleshooting logic for common LC issues.

References

Technical Support Center: Optimizing Amisulpride-d5 Recovery in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Amisulpride-d5 during liquid-liquid extraction (LLE) protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the LLE of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low Recovery of this compound Inappropriate pH of the aqueous phase: Amisulpride is a weak base (pKa ≈ 9.37) and is more soluble in the organic phase in its neutral form.[1]Adjust the pH of the aqueous sample to be at least two units above the pKa of Amisulpride (i.e., pH ≥ 11.37) to ensure it is in its non-ionized, more hydrophobic state.[2] Alkalinizing the plasma with NaOH has been used in successful protocols.[3]
Suboptimal organic solvent: The chosen solvent may not have the ideal polarity to efficiently extract this compound.Select a water-immiscible organic solvent that matches the polarity of Amisulpride. A mixture of diethyl ether and chloroform has been used effectively.[3] Another validated method successfully used diethyl ether alone.[4] Consider solvents like methyl tert-butyl ether (MTBE) or dichloromethane as alternatives and perform a solvent screening experiment to determine the best performer.
Insufficient mixing or extraction time: Inadequate contact between the aqueous and organic phases can lead to incomplete partitioning of the analyte.Vortex the sample and solvent mixture for a sufficient duration, for instance, for approximately 20 minutes.[4] However, be mindful that vigorous shaking can sometimes lead to emulsion formation.[5]
Inadequate solvent-to-sample volume ratio: A low volume of organic solvent may not be sufficient to extract the analyte quantitatively.Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization.[6]
Analyte adsorption: this compound may adsorb to glass or plastic surfaces, or to particulates in the sample.Consider using silanized glassware to minimize adsorption. Ensure samples are properly centrifuged to remove any particulate matter before extraction.
High Variability in Recovery Inconsistent pH adjustment: Minor variations in pH between samples can lead to significant differences in extraction efficiency.Prepare a bulk solution of the pH-adjusted aqueous phase or use a calibrated pH meter for each sample to ensure consistency.
Matrix effects: Endogenous components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process.[7]The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects and variability in recovery.[8][9]
Inconsistent technique: Variations in vortexing speed, time, or the aspiration of the organic layer can introduce variability.Standardize the extraction procedure and ensure all analysts are following the same protocol. Automated liquid handlers can improve precision.
Emulsion Formation High concentration of lipids or proteins in the sample: These can act as surfactants, preventing a clean separation of the aqueous and organic layers.[2][5]- Gentle mixing: Instead of vigorous vortexing, gently rock or swirl the samples.[5] - Centrifugation: Spin the samples at a higher speed or for a longer duration. - "Salting out": Add a small amount of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its polarity and break the emulsion.[5][6] - Temperature change: Chilling the sample on dry ice can help in separating the layers.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery significantly lower than the recovery of unlabeled Amisulpride?

While deuterated internal standards are designed to mimic the behavior of the analyte, slight differences in physicochemical properties can sometimes lead to differential extraction efficiencies. However, a significant discrepancy is more likely due to experimental variability or an issue with the internal standard stock solution. Verify the concentration and purity of your this compound stock. A validated method reported an average recovery of 74.63% for Amisulpride and 65.07% for this compound using diethyl ether for extraction.[4]

Q2: What is the optimal pH for extracting this compound?

As Amisulpride is a basic compound with a pKa of 9.37, the aqueous phase should be adjusted to a pH of at least 11.37 to ensure that more than 99% of the molecules are in their neutral, more readily extractable form.[1][2]

Q3: Which organic solvent is best for this compound LLE?

The choice of solvent is critical. Published methods have successfully used a diethyl ether-chloroform mixture or diethyl ether alone.[3][4] To optimize recovery for your specific matrix, it is recommended to perform a solvent selection experiment comparing several water-immiscible organic solvents of varying polarities, such as:

  • Diethyl ether

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

  • Ethyl acetate

  • n-Hexane (often mixed with a more polar solvent)

Q4: How can I prevent emulsion formation during the extraction?

Emulsion is a common issue in LLE, especially with complex matrices like plasma.[5] To prevent or break emulsions:

  • Use a gentler mixing technique, such as gentle swirling instead of vigorous shaking.[5]

  • Increase the ionic strength of the aqueous phase by adding salt (salting out).[5][6]

  • Centrifuge the sample for a longer duration or at a higher speed.

  • Briefly freezing the aqueous layer using dry ice/acetone can facilitate the decanting of the organic layer.[4]

Q5: Is Solid-Phase Extraction (SPE) a better alternative to LLE for this compound?

SPE can be a viable and often more efficient alternative to LLE, potentially offering higher and more consistent recoveries, cleaner extracts, and reduced solvent consumption. Some studies have reported Amisulpride recovery of over 90% with SPE. However, LLE is often simpler and more cost-effective for initial sample cleanup. The choice between LLE and SPE depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources.

Quantitative Data Summary

The following table summarizes reported recovery data for Amisulpride and this compound using a liquid-liquid extraction protocol with diethyl ether.

Analyte Extraction Solvent Matrix Average Recovery (%) Reference
AmisulprideDiethyl EtherHuman Plasma74.63[4]
This compoundDiethyl EtherHuman Plasma65.07[4]

Experimental Protocols

Detailed LLE Protocol for this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[4]

  • Sample Preparation:

    • To a clean vial, add 100 µL of the human plasma sample.

    • Add 100 µL of the this compound internal standard working solution (e.g., 200.0 ng/mL).

    • Briefly vortex the mixture.

  • pH Adjustment (Implicit in some protocols, explicit in others):

    • For optimal recovery of this basic compound, ensure the sample is alkaline. Some protocols achieve this by adding a small volume of a base like NaOH before adding the extraction solvent.[3]

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of diethyl ether to the vial.

    • Vortex the mixture for approximately 20 minutes to ensure thorough extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes at 20°C to separate the layers.

  • Phase Separation and Evaporation:

    • Flash freeze the aqueous (lower) layer using a dry-ice/acetone bath.

    • Transfer the supernatant (organic layer) to a new set of vials.

    • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for your LC-MS/MS system.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is ph_adjust Adjust pH to >11 (e.g., with NaOH) add_is->ph_adjust add_solvent Add Organic Solvent (e.g., Diethyl Ether) ph_adjust->add_solvent mix Vortex / Mix (e.g., 20 min) add_solvent->mix separate Centrifuge to Separate Phases mix->separate transfer Transfer Organic Layer separate->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound Liquid-Liquid Extraction.

Troubleshooting_Logic start Low this compound Recovery? check_ph Is pH > 11? start->check_ph Yes adjust_ph ACTION: Increase pH check_ph->adjust_ph No check_solvent Is solvent optimal? check_ph->check_solvent Yes adjust_ph->check_solvent test_solvents ACTION: Test other solvents (e.g., MTBE, DCM) check_solvent->test_solvents No check_ratio Is solvent:sample ratio sufficient? check_solvent->check_ratio Yes test_solvents->check_ratio increase_ratio ACTION: Increase ratio (e.g., 7:1) check_ratio->increase_ratio No check_emulsion Emulsion present? check_ratio->check_emulsion Yes increase_ratio->check_emulsion emulsion_solutions ACTION: Gentle mix, add salt, or centrifuge longer check_emulsion->emulsion_solutions Yes end Recovery Improved check_emulsion->end No emulsion_solutions->end

Caption: Troubleshooting logic for low this compound recovery.

References

Amisulpride and Amisulpride-d5 stability in processed biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amisulpride and Amisulpride-d5 stability in processed biological samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of amisulpride in processed biological samples like human plasma?

A1: Amisulpride is generally considered stable in human plasma under typical bioanalytical laboratory conditions.[1][2][3][4][5] Studies have demonstrated its stability through multiple freeze-thaw cycles, as well as on the bench-top at room temperature and in an autosampler for extended periods.[1][3][5] Long-term storage at frozen temperatures has also been shown to have minimal impact on its concentration.[1][2][6]

Q2: How stable is the internal standard, this compound, in processed samples?

A2: this compound is a deuterated form of amisulpride and is expected to have similar stability characteristics to the parent drug.[1][3][5] It is widely used as an internal standard in LC-MS/MS methods for the quantification of amisulpride, and its stability is considered adequate for this purpose.[1][3][5]

Q3: What are the acceptable limits for stability assessments according to regulatory guidelines?

A3: For stability assessments, the precision and accuracy of the measurements for stability samples should generally be within ±15% of their nominal concentrations.[1]

Troubleshooting Guide

Issue: I am observing a significant decrease in amisulpride concentration in my quality control (QC) samples after a single freeze-thaw cycle.

Possible Causes & Solutions:

  • Improper Thawing: Rapid or inconsistent thawing can lead to degradation.

    • Troubleshooting Step: Ensure a consistent and controlled thawing process. Thaw samples at room temperature or in a water bath set to a specific temperature. Avoid repeated freeze-thaw cycles whenever possible.

  • Matrix Effects: The biological matrix itself can sometimes influence analyte stability.

    • Troubleshooting Step: Evaluate the stability of amisulpride in different lots of the biological matrix to rule out lot-specific degradation issues.

  • pH of the Sample: Although not commonly reported as a major issue for amisulpride, significant shifts in pH during processing could potentially affect its stability.

    • Troubleshooting Step: Monitor the pH of your samples before and after processing to ensure it remains within a stable range.

Issue: My long-term stability samples are showing lower than expected concentrations.

Possible Causes & Solutions:

  • Inadequate Storage Temperature: Storing samples at a temperature that is not low enough can lead to gradual degradation over time.

    • Troubleshooting Step: Verify the temperature of your freezer is consistently maintained at the intended storage temperature (e.g., -20°C, -30°C, or -80°C). Use a calibrated thermometer to monitor the temperature.

  • Sample Evaporation: Improperly sealed storage tubes can lead to solvent evaporation over long periods, concentrating the analyte and leading to inaccurate results when reconstituted.

    • Troubleshooting Step: Use high-quality, well-sealing storage tubes. For very long-term storage, consider using tubes with O-ring seals.

  • Light Exposure: Some compounds are sensitive to light.

    • Troubleshooting Step: While amisulpride is not reported to be highly photosensitive in processed plasma, it is good practice to store samples in amber tubes or in the dark to minimize any potential for photodegradation.[7]

Stability Data Summary

The following tables summarize the stability of amisulpride under various conditions as reported in published literature.

Table 1: Freeze-Thaw Stability of Amisulpride in Human Plasma

Number of CyclesStorage TemperatureAnalyte Concentration (% of Theoretical)Reference
3-30°C to Room Temperature99.0% to 104.0%[1]
3-22°C to Room TemperatureSufficiently stable (no quantitative data provided)[2]
Not specified<-20°CMean relative deviation: -2.83% to 2.91%[6]

Table 2: Short-Term (Bench-Top) Stability of Amisulpride in Human Plasma

DurationStorage TemperatureAnalyte Concentration (% of Theoretical)Reference
25 hoursRoom Temperature94.67% to 102.9%[1]
6 hoursRoom TemperatureSufficiently stable (no quantitative data provided)[2]
24 hoursRoom TemperatureMean relative deviation: -2.83% to 2.91%[6]

Table 3: Autosampler Stability of Amisulpride in Processed Samples

DurationStorage TemperatureAnalyte Concentration (% of Theoretical)Reference
99 hoursNot specified103.94% to 104.83%[1]
48 hours16°CSufficiently stable (no quantitative data provided)[2]
6 days< -20°C and 7°CMean relative deviation: -2.83% to 2.91%[6]

Table 4: Long-Term Stability of Amisulpride in Human Plasma

DurationStorage TemperatureAnalyte Concentration (% of Theoretical)Reference
80 days-30°CNot specified, but deemed stable[1]
55 days-30°C93.16% to 103.3%[1]
2 months-22°CSufficiently stable (no quantitative data provided)[2]
20 days< -20°CMean relative deviation: -2.83% to 2.91%[6]

Experimental Protocols

Below are detailed methodologies for key stability experiments.

Freeze-Thaw Stability
  • Sample Preparation: Spike known concentrations of amisulpride (low and high QC levels) into the biological matrix (e.g., human plasma).

  • Freezing: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a predetermined number of times (typically three cycles).

  • Analysis: After the final thaw, process the samples and analyze them using a validated bioanalytical method.

  • Comparison: Compare the concentrations of the freeze-thaw samples against freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.

Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike known concentrations of amisulpride into the biological matrix.

  • Storage: Keep the samples on the bench-top at room temperature for a specified period (e.g., 6, 12, or 24 hours).

  • Analysis: After the specified duration, process and analyze the samples.

  • Comparison: Compare the results to freshly prepared standards and QCs.

Autosampler (Post-Processing) Stability
  • Sample Preparation: Process spiked QC samples through the entire extraction procedure.

  • Storage: Place the final extracts in the autosampler and let them sit for a defined period that mimics the expected run time of a batch (e.g., 24, 48, or 99 hours).[1]

  • Analysis: Inject and analyze the samples.

  • Comparison: Compare the concentrations to those of freshly processed and immediately analyzed samples.

Long-Term Stability
  • Sample Preparation: Prepare a set of QC samples at low and high concentrations.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 60, 90 days, or longer).

  • Analysis: At each time point, retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve and QCs.

  • Evaluation: Evaluate the stability by comparing the measured concentrations to the nominal concentrations over time.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Spike Amisulpride & This compound into Matrix ft Freeze-Thaw Cycles (-20°C to RT) prep->ft st Short-Term (Room Temperature) prep->st au Autosampler (e.g., 4°C) prep->au lt Long-Term (e.g., -80°C) prep->lt proc Sample Processing (e.g., LLE or SPE) ft->proc st->proc lcms LC-MS/MS Analysis au->lcms lt->proc proc->lcms eval Compare to Freshly Prepared Samples lcms->eval

Caption: Workflow for assessing the stability of amisulpride in biological samples.

logical_relationship cluster_analyte Analytes cluster_factors Factors Affecting Stability cluster_outcome Stability Outcome amisulpride Amisulpride temperature Temperature (Storage, Thawing) time Time (Duration of Storage) matrix Biological Matrix (e.g., Plasma, Saliva) light Light Exposure amisulpride_d5 This compound (Internal Standard) stable Stable (Within ±15% of Nominal) temperature->stable Controlled degraded Degraded (Outside Acceptable Limits) temperature->degraded Uncontrolled time->stable Within Limits time->degraded Exceeded matrix->stable Consistent matrix->degraded Variable light->stable Protected light->degraded Exposed

Caption: Factors influencing the stability of amisulpride and its internal standard.

References

Addressing poor peak shape for Amisulpride in HPLC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape for Amisulpride in HPLC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my Amisulpride peak tailing?

A1: Peak tailing for Amisulpride, a basic compound, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] This interaction is a secondary retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[4][5] Other potential causes include column contamination, column overload, or using an injection solvent stronger than the mobile phase.[6][7]

Q2: What are silanol groups and how do they affect my analysis?

A2: Silanol groups (Si-OH) are hydroxyl groups on the surface of the silica packing material used in most HPLC columns.[1] Even after the C18 phase is bonded and end-capped, some residual silanols remain.[8] These groups are weakly acidic (pKa ≈ 3.8-4.2) and can become deprotonated (negatively charged) at mobile phase pH values above 4.[9] Basic compounds like Amisulpride are protonated (positively charged) at acidic to neutral pH. The electrostatic attraction between the positively charged Amisulpride and the negatively charged silanols causes peak tailing.[6][10]

Q3: What is peak fronting and what causes it for Amisulpride?

A3: Peak fronting is when the first half of the peak is broader than the second half. While less common than tailing, it can be caused by several factors, including column overload (injecting too much sample), a physical collapse or void in the column packing material at the inlet, or poor sample solubility in the mobile phase.[2][5]

Q4: How does mobile phase pH influence the peak shape of Amisulpride?

A4: Mobile phase pH is a critical factor. Amisulpride is a weak base (pKa ≈ 9.37) and will be protonated (positively charged) in typical reversed-phase mobile phases (pH < 8).[11] The pH also controls the ionization state of the residual silanol groups on the column.[4]

  • At low pH (e.g., 2-3): Silanol groups are protonated (neutral, Si-OH), which minimizes their ionic interaction with the positively charged Amisulpride, leading to improved, more symmetrical peak shapes.[6][12]

  • At mid-pH (e.g., 4-7): Silanol groups are increasingly ionized (Si-O⁻), leading to strong secondary interactions and significant peak tailing.[4]

  • At high pH (e.g., >10): Amisulpride becomes neutral, which eliminates the ionic interaction. However, this requires a special pH-stable column, as standard silica columns degrade above pH 8.[10][13]

Troubleshooting Guide for Poor Peak Shape

Symptom: Peak Tailing

dot

Caption: Troubleshooting workflow for peak tailing.

Symptom: Peak Fronting or Splitting

dot

Caption: Troubleshooting workflow for peak fronting/splitting.

Data & Protocols

Amisulpride Physicochemical Properties

Understanding the properties of Amisulpride is key to developing a robust HPLC method.

PropertyValueSignificance for HPLC
Molecular FormulaC₁₇H₂₇N₃O₄S[14]---
Molecular Weight369.48 g/mol [15]---
pKa (strongest basic)~9.37[11]Amisulpride is a basic compound; it will be protonated (charged) at pH values below its pKa.
logP~1.1 - 1.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Example HPLC-MS/MS Method Parameters

Below is a summary of published method parameters that have been successfully used for Amisulpride analysis.

ColumnMobile PhaseFlow RateReference
Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm0.2% Formic Acid : Methanol (35:65 v/v)0.5 mL/min[16][17]
C18 column0.2% aqueous Formic Acid and Acetonitrile (3:7, v/v)Not Specified
Inertsil ODS, 150 x 4.6 mm, 3.5 µm0.1% Trifluoroacetic Acid and Acetonitrile (30:70 v/v)1.0 mL/min[18]
CN column, 150 x 4.6 mm, 5 µm0.03 M KH₂PO₄ (pH 6.5 with TEA) : Acetonitrile (65:35 v/v)1.0 mL/min[19]
Experimental Protocol: Mobile Phase Preparation (Low pH)

This protocol describes the preparation of a common, MS-compatible mobile phase to improve Amisulpride peak shape by minimizing silanol interactions.

Objective: Prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

Materials:

  • HPLC-grade or MS-grade water

  • HPLC-grade or MS-grade acetonitrile

  • High-purity formic acid (~99% or better)

  • 1 L graduated cylinders

  • 1 L mobile phase bottles (borosilicate glass)

  • Filtration apparatus (0.22 µm membrane filter)

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure approximately 950 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add water to the 1 L mark.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution using a 0.22 µm membrane filter to remove particulates and degas.

  • Prepare Organic Phase (Mobile Phase B):

    • Measure approximately 950 mL of HPLC-grade acetonitrile into a second clean 1 L mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Add acetonitrile to the 1 L mark.

    • Cap the bottle and mix thoroughly by inversion.

    • (Optional but recommended) Filter the solution using a compatible 0.22 µm membrane filter.

  • System Setup:

    • Place the prepared mobile phases in the appropriate reservoirs of the HPLC system.

    • Purge the system lines thoroughly with the new mobile phases before analysis.

    • Start with a gradient such as 95% A to 95% B over several minutes to elute Amisulpride.

Visualized Mechanisms

The Cause of Peak Tailing: Secondary Silanol Interaction

dot

Caption: Unwanted ionic interaction causing peak tailing.

The Solution: Low pH Mobile Phase

dot

Caption: Low pH neutralizes silanols, improving peak shape.

References

Mobile phase optimization for robust Amisulpride quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for robust Amisulpride quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common mobile phase compositions for Amisulpride analysis by RP-HPLC?

A1: Several mobile phase compositions have been successfully used for the analysis of Amisulpride. The choice often depends on the stationary phase (column) and the detector being used. Common combinations include:

  • Methanol and Acetate Buffer (e.g., 40:60 v/v) at a pH of around 4.2.[1]

  • Acetonitrile and Water (e.g., 60:40 v/v).[2]

  • Phosphate Buffer and Acetonitrile (e.g., 80:20 v/v) at a pH of approximately 4.1.

  • Methanol and a buffer solution containing an ion-pairing agent like octane-1-sulfonic acid sodium salt (e.g., 70:30 v/v).

  • For LC-MS/MS applications, a mobile phase of 0.2% formic acid in water and methanol (e.g., 35:65 v/v) is common.[3]

Q2: What is the typical retention time for Amisulpride?

A2: The retention time for Amisulpride can vary significantly depending on the specific chromatographic conditions. However, reported retention times generally fall within the range of 2 to 6 minutes. For example, with a mobile phase of Methanol: Acetate Buffer (40:60 v/v) on a C18 column, a retention time of 3.388 minutes has been reported.[1] Another method using 0.1% trifluoroacetic acid and acetonitrile (30:70 v/v) reported a retention time of 2.423 minutes.[4]

Q3: How does the pH of the mobile phase affect Amisulpride analysis?

A3: The pH of the mobile phase is a critical parameter in the analysis of Amisulpride, as it is a basic compound. Controlling the pH is essential for achieving good peak shape and reproducible retention times. An acidic pH (typically between 3 and 5) is often used to ensure that Amisulpride is in its ionized form, which generally leads to better peak symmetry and retention on a reversed-phase column. For instance, studies have shown that retention time does not significantly change between pH 2-4.[5]

Q4: What detection wavelengths are commonly used for Amisulpride quantification by HPLC-UV?

A4: The selection of the detection wavelength is crucial for achieving optimal sensitivity. For Amisulpride, common UV detection wavelengths include 226 nm[2], 227 nm, 257 nm[4], and 280 nm.[1] The choice of wavelength should be based on the UV spectrum of Amisulpride to maximize the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Amisulpride and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate mobile phase pH: If the pH is close to the pKa of Amisulpride, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Secondary interactions with the stationary phase: Silanol groups on the silica-based stationary phase can interact with the basic Amisulpride molecule, causing tailing.

  • Column overload: Injecting too high a concentration of the analyte can lead to peak distortion.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is acidic (e.g., between 3 and 5) to promote the ionization of Amisulpride.

  • Add a Mobile Phase Modifier: To minimize secondary interactions with silanol groups, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).

  • Reduce Sample Concentration: Dilute the sample to check if column overload is the issue.

  • Evaluate Column Condition: The column may be degraded. Try washing the column or replacing it with a new one.

Issue 2: Poor Resolution Between Amisulpride and Other Peaks

Possible Causes:

  • Inadequate mobile phase strength: The organic-to-aqueous ratio may not be optimal for separation.

  • Incorrect mobile phase composition: The choice of organic solvent (methanol vs. acetonitrile) can affect selectivity.

  • Suboptimal flow rate: Flow rate can influence the efficiency of the separation.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor resolution.

  • Modify Organic Solvent Ratio:

    • To increase the retention and potentially improve the resolution of early-eluting peaks, decrease the percentage of the organic solvent.

    • To decrease the retention time and analysis time, increase the percentage of the organic solvent.

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If resolution is not achieved with one, try the other.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase the column efficiency and improve resolution, at the cost of a longer run time. A typical flow rate is 1.0 mL/min.[1][2]

Issue 3: Inconsistent Retention Times

Possible Causes:

  • Mobile phase instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.

  • Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase before injection.

  • Pump issues: The HPLC pump may not be delivering a consistent flow rate.

  • Temperature fluctuations: Changes in ambient temperature can affect retention times.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase daily and keep it covered to minimize evaporation.

  • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analysis.

  • Check the HPLC System: Perform a pump performance test to ensure a consistent flow rate. Check for leaks in the system.

  • Use a Column Oven: If available, use a column oven to maintain a constant temperature and improve the reproducibility of retention times.

Experimental Protocols

Example RP-HPLC Method for Amisulpride Quantification

This protocol is a representative example based on published methods.[1]

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Amisulpride working standard.

  • Transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate to dissolve.

  • Make up the volume to 10 mL with methanol to obtain a concentration of 1 mg/mL.

2. Preparation of Working Standard Solutions:

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol to get a concentration of 100 µg/mL.

  • Further dilutions can be made from this solution to prepare a calibration curve (e.g., 60-140 ng/mL).[1]

3. Chromatographic Conditions:

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 (e.g., Inertsil ODS, 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Methanol: Acetate Buffer (pH 4.2) (40:60 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 280 nm[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 35°C[1]

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Example LC-MS/MS Method for Amisulpride Quantification in Plasma

This protocol is a representative example based on a published method.[3]

1. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Amisulpride and an internal standard (e.g., Amisulpride-d5) in methanol.

  • Spike blank plasma with appropriate volumes of the working standard solutions to create calibration curve standards and quality control (QC) samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL plasma sample, add the internal standard.

  • Add a suitable extraction solvent (e.g., diethyl ether).

  • Vortex and centrifuge.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
Instrument LC-MS/MS System
Column C18 (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm)[3]
Mobile Phase 0.2% Formic Acid in Water : Methanol (35:65 v/v)[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 5 µL[3]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Amisulpride: m/z 370.1 → 242.1[3]this compound: m/z 375.1 → 242.1[3]

Mobile Phase Optimization Summary

Mobile Phase CompositionpHColumn TypeDetectionKey RemarksReference
Methanol: Acetate Buffer (40:60 v/v)4.2C18UV (280 nm)Good peak shape and resolution.[1]
Acetonitrile: Water (60:40 v/v)Not specifiedC18UV (226 nm)Suitable for stability-indicating methods.[2]
Phosphate Buffer: Acetonitrile (80:20 v/v)4.1C18UV (227 nm)Simple and reproducible isocratic method.
0.2% Formic Acid: Methanol (35:65 v/v)AcidicC18MS/MSHigh sensitivity for bioanalysis.[3]
0.1% TFA: Acetonitrile (30:70 v/v)AcidicC18UV (257 nm)Rapid analysis with a short run time.[4]

References

Minimizing ion suppression for Amisulpride and its deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Amisulpride and its deuterated internal standard (Amisulpride-d5). Our goal is to help you minimize ion suppression and ensure accurate and reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Amisulpride analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Amisulpride) and its internal standard in the mass spectrometer's ion source.[1][2][3] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[4][5] Minimizing ion suppression is crucial for developing a robust and reliable bioanalytical method.

Q2: How can I detect ion suppression in my Amisulpride analysis?

A2: A common method to detect ion suppression is through a post-column infusion experiment.[4][6] In this technique, a constant flow of Amisulpride solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal for Amisulpride indicates the elution of interfering compounds from the matrix that are causing ion suppression.[6]

Q3: Why is a deuterated internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[5] Because it is chemically almost identical to Amisulpride, it co-elutes and experiences similar ion suppression or enhancement effects.[2] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity due to matrix effects can be compensated for, leading to more accurate and precise results.[2][7]

Q4: What are the common sources of ion suppression in biological matrices?

A4: Endogenous components of biological fluids are major sources of ion suppression. These can include phospholipids, salts, proteins, and metabolites.[8] Exogenous substances, such as formulation excipients or contaminants from sample collection tubes, can also contribute to matrix effects.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low signal intensity or poor sensitivity for Amisulpride and/or this compound.

This is a classic symptom of significant ion suppression. Here are steps to troubleshoot this issue, starting from sample preparation to mass spectrometer settings.

Workflow for Troubleshooting Low Signal Intensity

cluster_sample_prep Sample Preparation cluster_chromatography Liquid Chromatography cluster_ms Mass Spectrometry Optimize_SPE Optimize SPE Protocol (e.g., wash steps, elution solvent) Try_LLE Switch to Liquid-Liquid Extraction (LLE) Optimize_SPE->Try_LLE If suppression persists Change_Column Use a different column chemistry (e.g., C18, Phenyl-Hexyl) Optimize_SPE->Change_Column Protein_Precipitation Assess Protein Precipitation (may require further cleanup) Try_LLE->Protein_Precipitation Alternative method Try_LLE->Change_Column Protein_Precipitation->Change_Column If still low Modify_Mobile_Phase Adjust mobile phase composition (e.g., organic solvent, additives) Change_Column->Modify_Mobile_Phase Gradient_Elution Optimize gradient elution profile Modify_Mobile_Phase->Gradient_Elution Optimize_Source Optimize ion source parameters (e.g., gas flow, temperature) Gradient_Elution->Optimize_Source Check_Ionization_Mode Evaluate different ionization modes (e.g., ESI vs. APCI) Optimize_Source->Check_Ionization_Mode End Improved Signal Check_Ionization_Mode->End Start Low Signal Intensity Start->Optimize_SPE Start with sample prep

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[2]

    • Solid-Phase Extraction (SPE): If you are using SPE, try different sorbents and optimize the wash and elution steps to selectively remove interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be a very clean extraction method. Experiment with different organic solvents to improve the recovery of Amisulpride while leaving behind matrix components.[7][10]

    • Protein Precipitation (PPT): While simple, PPT is often the least clean sample preparation technique and may result in significant ion suppression.[1] If using PPT, consider adding a subsequent clean-up step.

  • Improve Chromatographic Separation: If sample preparation optimization is insufficient, focus on your chromatography. The goal is to separate Amisulpride and its internal standard from the co-eluting interferences.[2][9]

    • Change Analytical Column: Different column chemistries (e.g., C18, phenyl-hexyl) will have different selectivities for Amisulpride and matrix components.

    • Modify Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both the analyte and interferences.

    • Optimize Gradient Elution: A shallower gradient can improve the resolution between Amisulpride and interfering peaks.

  • Adjust Mass Spectrometer Settings:

    • Ion Source Parameters: Optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for Amisulpride.

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for Amisulpride. However, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[3][5]

Problem 2: High variability in results (poor precision).

High variability, especially in the low concentration range, can be a result of inconsistent ion suppression across different samples.

Logical Flow for Addressing High Variability

High_Variability High Variability in Results Check_IS_Response Check Internal Standard (IS) Response High_Variability->Check_IS_Response Consistent_IS IS response is consistent? Check_IS_Response->Consistent_IS Inconsistent_IS Inconsistent Ion Suppression Consistent_IS->Inconsistent_IS No System_Issue Investigate for system issues (e.g., injector, pump) Consistent_IS->System_Issue Yes Revisit_Sample_Prep Re-evaluate and standardize sample preparation procedure Inconsistent_IS->Revisit_Sample_Prep Improve_Chromatography Improve chromatographic separation to avoid interference zone Revisit_Sample_Prep->Improve_Chromatography Resolved Variability Reduced Improve_Chromatography->Resolved System_Issue->Resolved

Caption: Decision tree for troubleshooting high variability.

Detailed Steps:

  • Evaluate Internal Standard Performance: Check the peak area of this compound across all samples in a batch. If the peak area is highly variable, it confirms that ion suppression is inconsistent.

  • Standardize Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts. Ensure that all steps of your protocol are performed consistently for every sample.

  • Improve Chromatographic Robustness: If your Amisulpride peak is on the edge of a suppression zone, small shifts in retention time can lead to large variations in signal. Adjust your chromatography to move the analyte peak to a "cleaner" region of the chromatogram.

Experimental Protocols and Data

Below are examples of experimental conditions that have been successfully used for the analysis of Amisulpride, demonstrating good recovery and minimal ion suppression.

Sample Preparation Methodologies
ParameterMethod 1: Liquid-Liquid Extraction (LLE)Method 2: Solid-Phase Extraction (SPE)
Matrix Human PlasmaHuman Plasma
Internal Standard This compoundThis compound
Extraction Solvent Diethyl ether-
SPE Cartridge -Oasis HLB
Wash Solution -5% Methanol in Water
Elution Solvent -Methanol
Reconstitution Solvent 0.2% Formic acid:Methanol (35:65 v/v)Mobile Phase
LC-MS/MS Parameters
ParameterExample Condition
LC System Agilent 1200 series or equivalent
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[7]
Mobile Phase 0.2% Formic acid in water : Methanol (35:65 v/v)[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 5 µL[7]
Column Temperature 30°C[7]
Mass Spectrometer API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)[10]
MRM Transitions Amisulpride: m/z 370.1 → 242.1[7]
This compound: m/z 375.1 → 242.1[7]
Quantitative Performance Data

The following table summarizes recovery and matrix effect data from a validated method, highlighting the effectiveness of the chosen protocol in minimizing ion suppression.

AnalyteConcentration (ng/mL)Recovery (%)[7]Matrix Effect (CV%)[7]
Amisulpride6.074.001.2
Amisulpride750.073.971.2
Amisulpride1750.075.931.2
Average 74.63
This compound-65.07 -

A low CV% for the matrix effect indicates that the ion suppression was minimal and consistent across different plasma lots.[7]

By following these guidelines and utilizing the provided reference protocols, you can effectively troubleshoot and minimize ion suppression for the accurate and precise quantification of Amisulpride and its deuterated standard in your bioanalytical studies.

References

Technical Support Center: C18 Column Selection for Amisulpride and Amisulpride-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the optimal C18 column for the analysis of Amisulpride and its deuterated internal standard, Amisulpride-d5. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a C18 column and why is it frequently used for Amisulpride analysis?

A C18 column, also known as an octadecylsilane (ODS) column, is a type of reversed-phase HPLC column where the stationary phase consists of silica particles bonded with 18-carbon alkyl chains.[1][2] This long carbon chain creates a highly hydrophobic (non-polar) stationary phase.[1] C18 columns are the most widely used columns in pharmaceutical analysis for several reasons:[1]

  • Versatility: They are effective for separating a wide range of non-polar to moderately polar compounds, a category that includes many pharmaceutical drugs like Amisulpride.[1]

  • High Resolution: The strong hydrophobic interactions between the C18 phase and analytes often lead to high-resolution separations, which is crucial for distinguishing the drug from impurities or metabolites.[1]

  • Broad Applicability: They are suitable for various applications, including API quantification, stability testing, and pharmacokinetic studies.[1]

Q2: What are the key parameters to consider when selecting a C18 column for Amisulpride analysis?

When selecting a C18 column, several factors significantly impact performance:[3]

  • Particle Size: Smaller particles (e.g., < 3 μm) generally provide higher efficiency and resolution but result in higher backpressure. Common particle sizes for Amisulpride analysis range from 1.7 µm to 5 µm.[4]

  • Column Dimensions (Length and Internal Diameter): Longer columns offer better resolution but lead to longer analysis times and increased solvent consumption.[3] Shorter columns provide faster analysis.[3] For Amisulpride, column lengths from 75 mm to 250 mm have been successfully used.[5]

  • Pore Size: The pore size of the silica particles should be appropriate for the size of the analyte. For small molecules like Amisulpride, a pore size of around 120 Å is common.[2]

  • Carbon Load: This refers to the amount of C18 bonded to the silica surface. A higher carbon load generally results in greater retention for hydrophobic compounds.

Q3: Which specific C18 columns have been successfully used for Amisulpride and this compound analysis?

Several C18 columns have been documented for the successful analysis of Amisulpride. The choice depends on the specific application (e.g., LC-MS/MS for plasma samples or HPLC-UV for bulk drug). Refer to the data summary table below for a comparison of various columns and their associated experimental conditions.

Q4: What are typical mobile phases used with C18 columns for this analysis?

The mobile phase in reversed-phase chromatography typically consists of an aqueous component and an organic modifier. For Amisulpride, common mobile phases are mixtures of an acidic buffer (e.g., formic acid, trifluoroacetic acid, or phosphate buffer) and an organic solvent like methanol or acetonitrile.[4][5][6] The acidic buffer helps to ensure consistent ionization of Amisulpride, leading to sharp, symmetrical peaks.

Q5: How does this compound behave chromatographically compared to Amisulpride?

This compound is a deuterated version of Amisulpride, meaning some hydrogen atoms are replaced with deuterium. This substitution results in a slightly higher molecular weight. For chromatographic purposes, this compound is an ideal internal standard because it co-elutes with or elutes very close to the non-deuterated Amisulpride, while being distinguishable by a mass spectrometer.[5][7][8] This ensures that any variations during sample preparation or injection affect both the analyte and the internal standard similarly, leading to more accurate quantification.

C18 Column Selection and Troubleshooting Workflow

G cluster_selection Column Selection cluster_troubleshooting Troubleshooting start Define Analytical Goal (e.g., Bioanalysis, QC) p_size Select Particle Size (<3µm for high resolution, 3-5µm for standard QC) start->p_size c_dim Select Column Dimensions (Short for speed, Long for resolution) p_size->c_dim method_dev Develop Method (Optimize Mobile Phase, Flow Rate) c_dim->method_dev validation Validate Method (ICH Guidelines) method_dev->validation issue Identify Issue validation->issue If issues arise... peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape ret_time Retention Time Shift issue->ret_time resolution Poor Resolution issue->resolution backpressure High Backpressure issue->backpressure sol_peak Solution: - Adjust mobile phase pH - Use fresh mobile phase - Check for column contamination peak_shape->sol_peak sol_ret Solution: - Check pump for leaks/bubbles - Ensure consistent column temp - Equilibrate column properly ret_time->sol_ret sol_res Solution: - Optimize mobile phase strength - Adjust gradient slope - Try a different C18 phase resolution->sol_res sol_bp Solution: - Filter samples/mobile phase - Reverse flush column - Check for system clogs backpressure->sol_bp

Caption: Workflow for C18 column selection and troubleshooting.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting)1. Inappropriate mobile phase pH causing partial ionization. 2. Secondary interactions with active sites on the silica. 3. Column contamination or degradation. 4. Column overloading.1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 2. Use a C18 column with high-purity silica and effective end-capping. 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the sample concentration or injection volume.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Insufficient column equilibration time. 4. Pump malfunction (leaks, air bubbles).1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature.[5][9] 3. Ensure the column is fully equilibrated with the mobile phase before injection. 4. Degas the mobile phase and purge the pump.
Poor Resolution 1. Mobile phase is too strong (elutes compounds too quickly). 2. Mobile phase is too weak (excessive peak broadening). 3. Insufficient column efficiency.1. Decrease the percentage of the organic solvent in the mobile phase. 2. Increase the percentage of the organic solvent. 3. Switch to a column with a smaller particle size or a longer length.
High System Backpressure 1. Clogged column frit or tubing. 2. Particulate matter from the sample or mobile phase. 3. Mobile phase viscosity is too high.1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Reverse flush the column (follow manufacturer's instructions). 3. Check for blockages in the system. 4. Consider adjusting the mobile phase or reducing the flow rate.

Data Presentation: Summary of C18 Columns and Methods

Column NameDimensions (mm), Particle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
Zorbax Bonus-RP C18 4.6 x 75, 3.50.2% Formic Acid : Methanol (35:65 v/v)0.5LC-MS/MS~1.1[5][7][8]
Inertsil ODS 4.6 x 150, 3.50.1% Trifluoroacetic Acid : Acetonitrile (30:70 v/v)1.0UV (257 nm)2.423[6]
Acquity BEH C18 3.0 x 150, 1.7Phosphate Buffer (pH 6.5) : Acetonitrile (60:40 v/v)1.0UV (248 nm)4.25[4]
Phenomenex C18 4.6 x 250, 5Phosphate Buffer (pH 4.1) : Acetonitrile (80:20 v/v)1.0UV (227 nm)5.601
Inertsil ODS C18 4.6 x 250, 5Methanol : Acetate Buffer (pH 4.2) (40:60 v/v)1.0UV (280 nm)3.388[10]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Amisulpride in Human Plasma[6][8][9]

This method is suitable for bioanalysis and pharmacokinetic studies due to its high sensitivity and short run time.

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 μm.[5]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in water and methanol (35:65 v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Internal Standard: this compound.[5]

  • Sample Preparation: Liquid-liquid extraction from 100 µL of human plasma.[5]

  • Detection: Tandem Mass Spectrometry (MS/MS).

    • Amisulpride transition: m/z 370.1 → 242.1.[5]

    • This compound transition: m/z 375.1 → 242.1.[5]

  • Retention Time: Approximately 1.1 ± 0.2 minutes for both Amisulpride and this compound.[5]

Protocol 2: HPLC-UV Method for Amisulpride in Bulk and Pharmaceutical Dosage Forms[7]

This method is designed for quality control and assay of Amisulpride in bulk drug and final formulations.

  • Column: Inertsil ODS column, 150 x 4.6 mm, 3.5 µm.[6]

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (30:70 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector set at 257 nm.[6]

  • Temperature: Ambient.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent (mobile phase) to achieve the desired concentration.[6]

  • Retention Time: 2.423 minutes.[6]

References

Enhancing mass spectrometry sensitivity for low concentration Amisulpride samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Amisulpride using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity for low-concentration samples and to offer solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry method for quantifying low concentrations of Amisulpride?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful analytical tool for the quantification of Amisulpride in biological matrices due to its high selectivity, sensitivity, and reproducibility.[1][2][3] This method allows for the detection of Amisulpride at very low concentrations, often reaching a lower limit of quantification (LLOQ) of 0.50 ng/mL.[4][5]

Q2: Which ionization technique is most effective for Amisulpride analysis?

A2: Positive electrospray ionization (ESI+) is the preferred ionization technique for Amisulpride analysis.[3][4][6] ESI is generally more suitable than atmospheric pressure chemical ionization (APCI) for moderately polar and thermally labile compounds like Amisulpride, although ESI can be more susceptible to matrix effects.[7]

Q3: What are the typical precursor and product ions for Amisulpride in MS/MS analysis?

A3: For Amisulpride, the commonly monitored transition in multiple reaction monitoring (MRM) mode is m/z 370.1 → 242.1.[1][2] When using a deuterated internal standard such as Amisulpride-d5, the transition is typically m/z 375.1 → 242.1.[1][2]

Q4: What type of internal standard is recommended for Amisulpride quantification?

A4: A stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the highest accuracy and precision.[1][2] A deuterated internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for matrix effects and variations in sample preparation.[1] If a deuterated standard is unavailable, a structurally similar compound like Sulpiride can be used.[4]

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity

  • Potential Cause: Suboptimal sample preparation leading to low recovery.

  • Troubleshooting Steps:

    • Evaluate different extraction techniques: While protein precipitation is simple, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts and higher recovery.[8][9] For Amisulpride, LLE has been shown to be a suitable technique in terms of recovery and reproducibility.[1]

    • Optimize LLE solvent: A mixture of diethyl ether and dichloromethane has been used effectively.[9] Systematically test different organic solvents and their combinations to maximize extraction efficiency.

    • Optimize SPE conditions: If using SPE, ensure the cartridge type (e.g., C18) and the pH of the loading, washing, and elution buffers are optimized for Amisulpride's chemical properties.

  • Potential Cause: Inefficient ionization in the mass spectrometer source.

  • Troubleshooting Steps:

    • Optimize ESI source parameters: Systematically tune the needle voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and efficient spray.[1][2]

    • Mobile phase composition: The mobile phase significantly impacts ionization efficiency.[10] Ensure the use of volatile additives like formic acid (typically 0.2%) to promote protonation of Amisulpride in positive ion mode.[1][2][3][11]

    • Check for contamination: Contaminants in the mobile phase or from the sample can suppress the analyte signal. Use high-purity, LC-MS grade solvents and reagents.[10]

Issue 2: High Background Noise

  • Potential Cause: Contamination from solvents, reagents, or labware.

  • Troubleshooting Steps:

    • Use high-purity reagents: Always use LC-MS grade water, organic solvents, and additives to minimize background noise.[10]

    • Thoroughly clean labware: Ensure all glassware and plasticware are meticulously cleaned to avoid introducing contaminants.

    • System flush: If high background is observed across multiple runs, perform a thorough flush of the LC system and mass spectrometer.

  • Potential Cause: Matrix effects from co-eluting endogenous components.

  • Troubleshooting Steps:

    • Improve chromatographic separation: Modify the gradient, flow rate, or change the stationary phase to better separate Amisulpride from interfering matrix components.[1]

    • Enhance sample clean-up: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering substances.[8][9]

    • Dilute the sample: If the Amisulpride concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and mitigate their effect.[7]

Issue 3: Poor Peak Shape or Retention Time Shifts

  • Potential Cause: Issues with the analytical column.

  • Troubleshooting Steps:

    • Column equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Column contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.

    • Check for voids: A sudden drop in pressure and poor peak shape can indicate a void in the column packing, requiring column replacement.

  • Potential Cause: Incompatibility between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Match sample solvent to mobile phase: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to ensure good peak shape.

    • Reduce injection volume: Injecting a smaller volume can minimize the effects of solvent incompatibility.[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Amisulpride in human plasma.[1][2]

  • Pipette 100 µL of human plasma into a pre-labeled tube.

  • Add the internal standard solution (e.g., this compound).

  • Add the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for approximately 20 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical parameters used for the analysis of Amisulpride.

ParameterRecommended Conditions
LC Column Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[1][2]
Mobile Phase 0.2% Formic acid in water : Methanol (35:65 v/v)[1][2]
Flow Rate 0.5 mL/min[1][2]
Injection Volume 5 µL[1]
Column Temperature 30°C[1]
Ionization Mode ESI Positive[3][4][6]
MRM Transition Amisulpride: 370.1 → 242.1[1][2]
Internal Standard This compound: 375.1 → 242.1[1][2]

Quantitative Data Summary

The following tables present a summary of validation parameters from a published LC-MS/MS method for Amisulpride.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Amisulpride2.0 - 2500.0≥ 0.9982

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
AmisulprideLow0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
AmisulprideMedium0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
AmisulprideHigh0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is lle Liquid-Liquid Extraction (e.g., Diethyl ether/DCM) add_is->lle vortex Vortex (20 min) lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen, 40°C) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

General experimental workflow for Amisulpride analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Signal Intensity cause1 Low Recovery start->cause1 cause2 Inefficient Ionization start->cause2 cause3 Matrix Effects start->cause3 solution1a Optimize Extraction (LLE/SPE) cause1->solution1a solution1b Change Extraction Solvent cause1->solution1b solution2a Tune Source Parameters cause2->solution2a solution2b Optimize Mobile Phase cause2->solution2b solution3a Improve Chromatography cause3->solution3a solution3b Enhance Sample Cleanup cause3->solution3b

Troubleshooting logic for low signal intensity issues.

References

Amisulpride-d5 freeze-thaw and benchtop stability assessment in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the freeze-thaw and benchtop stability of Amisulpride-d5 in plasma. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your bioanalytical experiments.

Stability Data Summary

The stability of Amisulpride in plasma has been evaluated under various storage and handling conditions. The deuterated internal standard, this compound, is expected to exhibit similar stability. The data presented below is derived from published studies and represents typical stability profiles.

Freeze-Thaw Stability of Amisulpride in Human Plasma
Number of CyclesStorage TemperatureAnalyte Concentration% Recovery / Concentration RangeReference
3-30°C to Room TemperatureLow and High QC99.0% to 104.0% of theoretical values[1]
3-22°C to Room Temperature30 ng/mL and 900 ng/mLStable (Specific % not provided)[2]
3Not SpecifiedNot SpecifiedStable[3]
Benchtop Stability of Amisulpride in Human Plasma
DurationStorage TemperatureAnalyte Concentration% Recovery / Concentration RangeReference
25 hoursRoom TemperatureLow and High QC94.67% to 102.9% of theoretical values[1]
6 hoursRoom Temperature30 ng/mL and 900 ng/mLStable (Specific % not provided)[2]
24 hoursRoom TemperatureNot SpecifiedMean relative deviation between -2.83% and 2.91%[4]

Experimental Protocols & Workflows

Adherence to a validated protocol is critical for obtaining reliable stability data. Below are detailed methodologies for assessing freeze-thaw and benchtop stability.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis prep_plasma Spike Blank Plasma with this compound (Low and High QC levels) aliquot Aliquot Samples for Each Condition prep_plasma->aliquot ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle Distribute Aliquots bt_storage Benchtop Storage aliquot->bt_storage Distribute Aliquots t0_analysis T0 (Baseline) Analysis aliquot->t0_analysis Distribute Aliquots extraction Sample Extraction (e.g., LLE or SPE) ft_cycle->extraction bt_storage->extraction t0_analysis->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing & Calculation of % Recovery lcms->data_proc

Caption: General workflow for conducting stability assessments.

Freeze-Thaw Stability Protocol
  • Sample Preparation :

    • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank, pooled human plasma.

    • Aliquot these QC samples into individual polypropylene tubes. A set of samples will be used for each freeze-thaw cycle and for the baseline measurement.

  • Baseline Analysis (Cycle 0) :

    • Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration (T0).

  • Freeze-Thaw Cycles :

    • Freeze the remaining aliquots at a specified temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[2]

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • For subsequent cycles, repeat the freezing and thawing process. For example, a study may involve freezing samples for 24, 36, and 48 hours for three cycles.[1]

    • After the desired number of cycles (typically 3), analyze the samples.

  • Sample Analysis :

    • Extract this compound from the plasma samples using a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2]

    • Analyze the extracted samples using a validated LC-MS/MS method.[1]

  • Data Evaluation :

    • Calculate the mean concentration of the QC samples at each freeze-thaw cycle.

    • Compare these concentrations to the baseline (T0) concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Benchtop Stability Protocol
  • Sample Preparation :

    • Prepare low and high concentration QC samples in blank plasma as described for the freeze-thaw stability assessment.

  • Storage :

    • Allow the QC samples to sit on a laboratory bench at room temperature for a specified period (e.g., 6, 12, or 24 hours).[1][2] The duration should mimic the expected time samples will be at room temperature during routine analysis.

  • Sample Analysis :

    • At the end of the specified duration, extract the samples alongside freshly prepared calibration standards and a baseline (T0) set of QC samples.

    • Analyze all samples using a validated LC-MS/MS method.

  • Data Evaluation :

    • Calculate the mean concentration of the QC samples that were left at room temperature.

    • Compare these concentrations to the baseline (T0) concentrations. Stability is acceptable if the results are within ±15% of the baseline.

Troubleshooting and FAQs

Logical Troubleshooting Flow

G start Unexpected Analyte Degradation Observed in Stability Study check_t0 Were T0 (Baseline) Samples Immediately Analyzed After Preparation? start->check_t0 check_storage Were Storage Conditions (Temperature, Duration) Monitored? check_t0->check_storage Yes root_cause_t0 Root Cause: Inaccurate Baseline check_t0->root_cause_t0 No check_matrix Was the Plasma Quality Consistent? (e.g., hemolyzed, lipemic) check_storage->check_matrix Yes root_cause_storage Root Cause: Storage Condition Deviation check_storage->root_cause_storage No check_extraction Was the Extraction Recovery Consistent Across All Time Points? check_matrix->check_extraction Yes root_cause_matrix Root Cause: Matrix Effects check_matrix->root_cause_matrix No check_lcms Was LC-MS/MS Performance Stable? (e.g., sensitivity, peak shape) check_extraction->check_lcms Yes root_cause_extraction Root Cause: Inconsistent Extraction check_extraction->root_cause_extraction No root_cause_lcms Root Cause: Analytical Instrument Variability check_lcms->root_cause_lcms No

Caption: A troubleshooting guide for stability study failures.

Frequently Asked Questions (FAQs)

Q1: My freeze-thaw stability results show a significant decrease in this compound concentration after three cycles. What could be the cause?

A1: Several factors could contribute to this observation:

  • Incomplete Thawing: Ensure samples are completely thawed before refreezing. Ice crystals in a partially thawed sample can lead to the concentration of solutes in the remaining liquid phase, potentially accelerating degradation.

  • Thawing Temperature: Thawing should be done consistently, for example, at room temperature. Avoid excessive heat, which could degrade the analyte.

  • Matrix Issues: The quality of the plasma can impact stability. The presence of hemolyzed or lipemic content might introduce enzymes or other interfering substances.

  • pH Shifts: Repeated freeze-thaw cycles can cause shifts in the pH of the plasma, which may affect the stability of the analyte.

  • Adsorption: this compound might adsorb to the surface of the storage tubes, especially at low concentrations. Using low-binding polypropylene tubes is recommended.

Q2: I observed high variability in my benchtop stability replicates. How can I improve precision?

A2: High variability can often be traced to inconsistencies in sample handling and preparation:

  • Inconsistent Timing: Ensure that all samples designated for a specific time point are processed and analyzed together and that the duration at room temperature is precisely controlled.

  • Evaporation: Leaving sample tubes uncapped for extended periods can lead to solvent evaporation and an artificial increase in concentration. Keep tubes capped whenever possible.

  • Temperature Fluctuations: The "benchtop" temperature should be relatively stable. Avoid placing samples in direct sunlight or near equipment that generates heat.

  • Extraction Inconsistency: Ensure your sample extraction procedure is robust and reproducible. Variability in extraction recovery will directly translate to variability in the final concentration.

Q3: Is this compound stable in whole blood before plasma separation?

A3: While detailed stability data for this compound in whole blood is not as readily available, it is best practice to process blood samples to plasma as quickly as possible. Delays can lead to hemolysis and potential enzymatic degradation of the analyte. If immediate processing is not possible, whole blood should be kept on ice and processed within a few hours.

Q4: Do I need to perform separate stability tests for this compound, or can I rely on the stability data for Amisulpride?

A4: Generally, the stability of a deuterated internal standard is expected to be identical to that of the parent analyte. For this reason, stability is often only formally assessed for the non-labeled compound. However, it is crucial to monitor the internal standard's response across the analytical batch. A significant change in the internal standard's peak area in the stability samples compared to the baseline samples could indicate a stability issue. Regulatory guidelines should be consulted for specific requirements.

Q5: What are the acceptable criteria for stability?

A5: According to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance), the mean concentration of the stability QC samples should be within ±15% of the mean concentration of the baseline (T0) samples. The precision (%CV) of the stability samples should also not exceed 15%.

References

Validation & Comparative

Navigating Bioanalytical Complexities: A Comparative Guide to Amisulpride Quantification Using an LC-MS/MS Method with Amisulpride-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the antipsychotic drug Amisulpride, utilizing Amisulpride-d5 as a stable isotope-labeled internal standard, against alternative analytical techniques. Supported by experimental data, this document offers insights into the method's performance and protocols to aid in the selection of the most appropriate analytical approach for pharmacokinetic studies and therapeutic drug monitoring.

The landscape of bioanalysis demands methods that are not only sensitive and specific but also robust and reproducible. The quantification of Amisulpride, a selective dopamine D2/D3 receptor antagonist, is crucial for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. While various analytical techniques have been employed for this purpose, LC-MS/MS has emerged as a powerful tool due to its high selectivity and sensitivity.[1] This guide delves into the validation of a specific LC-MS/MS method and benchmarks it against other established methods like High-Performance Liquid Chromatography (HPLC) with different detection systems and Radioimmunoassay (RIA).

Comparative Analysis of Amisulpride Quantification Methods

The selection of an analytical method is a critical decision in drug development and clinical research. The following tables summarize the performance characteristics of the validated LC-MS/MS method using this compound and compare it with alternative methods, providing a clear overview of their respective capabilities.

Table 1: Performance Characteristics of the Validated LC-MS/MS Method for Amisulpride

Validation ParameterPerformance
Linearity Range 2.0 - 2500.0 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.9982[1]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]
Intra-day Precision (% CV) 0.9 - 1.7%[1]
Inter-day Precision (% CV) 1.5 - 2.8%[1]
Intra-day Accuracy (%) 98.3 - 101.5%[1]
Inter-day Accuracy (%) 96.0 - 101.0%[1]
Mean Recovery (Amisulpride) 74.63%[1]
Mean Recovery (this compound) 65.07%[1]
Stability Stable for 3 freeze-thaw cycles, benchtop, and in autosampler[1]

Table 2: Comparison with Alternative Analytical Methods for Amisulpride Quantification

Analytical MethodLinearity RangeLLOQ/LODKey AdvantagesKey Limitations
LC-MS/MS with this compound 2.0 - 2500.0 ng/mL[1]2.0 ng/mL (LLOQ)[1]High selectivity and sensitivity, robust, short run time.[1]Higher initial instrument cost.
HPLC with UV Detection 10 - 100 µg/mL[2]0.15 µg/mL (LOD), 0.47 µg/mL (LOQ)[3]Widely available, cost-effective.[3]Lower sensitivity and selectivity compared to MS/MS.[3]
HPLC with Fluorimetric Detection Not explicitly statedNot explicitly statedGood sensitivity.[4]Potential for interference from fluorescent compounds.[4]
Radioimmunoassay (RIA) Not explicitly statedNot explicitly statedHigh sensitivity.[4]Use of radioactive materials, potential for cross-reactivity.[4]
HPLC with Diode Array Detection (DAD) 5 - 5000 ng/mL[5]5 ng/mL (LLOQ)[5]Provides spectral information for peak purity assessment.[5]Sensitivity may be lower than MS/MS.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical methods. The following section outlines the key protocols for the validated LC-MS/MS method for Amisulpride quantification.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma, add the internal standard (this compound) solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).[1]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: Agilent 1200 series HPLC or equivalent.[6]

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm.[1]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid and methanol (35:65 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[7]

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amisulpride: m/z 370.1 → 242.1[1]

    • This compound: m/z 375.1 → 242.1[1][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the LC-MS/MS method for the quantification of Amisulpride.

Caption: Workflow of the LC-MS/MS method for Amisulpride quantification.

References

Amisulpride-d5 in Bioanalysis: A Comparative Guide to Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical chemistry, the selection of an appropriate internal standard is paramount for the development of robust and reliable quantitative assays. This is particularly true for the therapeutic drug monitoring of antipsychotic agents like Amisulpride, where precise and accurate measurements are crucial for patient safety and therapeutic efficacy. Amisulpride-d5, a deuterated analog of Amisulpride, is frequently the internal standard of choice. This guide provides a detailed comparison of its performance in terms of linearity, precision, and accuracy against other reported internal standards, supported by experimental data from various studies.

Performance Characteristics of this compound

This compound is a stable, isotopically labeled version of the analyte that co-elutes with Amisulpride but is distinguishable by mass spectrometry. This co-elution ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification.

Numerous studies have validated the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Amisulpride in biological matrices, most commonly human plasma. The following tables summarize the performance characteristics of methods utilizing this compound as an internal standard.

Linearity of Amisulpride Quantification using this compound
Concentration Range (ng/mL)Correlation Coefficient (r²)Biological MatrixReference
2.0–2500.0≥ 0.9982Human Plasma[1][2][3]
3.0–1500> 0.999Human Plasma[4]
20–2000Not ReportedHuman Plasma[5]
Precision and Accuracy of Amisulpride Quantification using this compound

Intra-day Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)Reference
Low6.01.7101.5[1][3]
Medium750.00.998.3[1][3]
High1750.01.299.0[1][3]
LLOQ3.0≤ 20± 20[4]
Low9.0≤ 15± 15[4]
Medium 1120.0≤ 15± 15[4]
Medium 2400.0≤ 15± 15[4]
High1200.0≤ 15± 15[4]

Inter-day Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)Reference
Low6.02.896.0[1][3]
Medium750.01.5101.0[1][3]
High1750.02.198.7[1][3]
LLOQ3.0≤ 20± 20[4]
Low9.0≤ 15± 15[4]
Medium 1120.0≤ 15± 15[4]
Medium 2400.0≤ 15± 15[4]
High1200.0≤ 15± 15[4]

Comparison with Alternative Internal Standards

While this compound is considered the gold standard, other compounds have been utilized as internal standards for Amisulpride quantification. This section provides a comparative overview of their performance.

Methaqualone as an Internal Standard

One study reported the use of methaqualone as an internal standard for the quantification of Amisulpride in rat plasma.[1] While detailed validation data for methaqualone's performance was not provided in the abstract, the study stated that the accuracy and precision of the assay were in accordance with FDA guidance for bioanalytical method validation.

Chlordiazepoxide as an Internal Standard

Another study employed chlordiazepoxide as an internal standard for the determination of Amisulpride in human saliva.[6][7] The validation of this method demonstrated good performance, as summarized below.

Linearity of Amisulpride Quantification using Chlordiazepoxide

Concentration Range (ng/mL)Correlation Coefficient (R²)Biological MatrixReference
5–500> 0.99Human Saliva[7]

Precision of Amisulpride Quantification using Chlordiazepoxide

Precision TypePrecision (%CV)Reference
Intra-day< 9[7]
Inter-day< 9[7]

Discussion

The data presented clearly demonstrates that methods employing this compound as an internal standard exhibit excellent linearity over a wide concentration range, coupled with high levels of precision and accuracy. The use of a deuterated internal standard is advantageous as its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample processing and analysis. This minimizes variability and leads to more reliable results.

While alternative internal standards like methaqualone and chlordiazepoxide have been successfully used, a direct comparison of their performance against this compound within the same study is lacking in the reviewed literature. The choice of an internal standard can be influenced by factors such as commercial availability, cost, and the specific requirements of the analytical method. However, for regulatory submissions and clinical trial sample analysis, the use of a stable isotope-labeled internal standard like this compound is generally preferred and often required by regulatory agencies due to the higher level of confidence it provides in the data.

Experimental Protocols

Method using this compound Internal Standard

Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of human plasma, add 100 µL of this compound internal standard solution (200.0 ng/mL).

  • Add 2.5 mL of diethyl ether and vortex for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Flash freeze the samples using dry ice/acetone.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions [1]

  • Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm

  • Mobile Phase: 0.2% formic acid in water:methanol (35:65 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

Mass Spectrometric Detection [1]

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1

    • This compound: m/z 375.1 → 242.1

Method using Methaqualone Internal Standard

Sample Preparation (Protein Precipitation) [1]

  • To a volume of rat plasma, add acetonitrile containing methaqualone as the internal standard.

  • Vortex to precipitate proteins.

  • Centrifuge and collect the supernatant for LC-MS/MS analysis.

Chromatographic Conditions [1]

  • Column: Reversed-phase column

  • Mobile Phase: 0.2% aqueous formic acid and acetonitrile (3:7, v/v)

Method using Chlordiazepoxide Internal Standard

Sample Preparation (Solid-Phase Extraction) [6]

  • To 200 µL of human saliva, add the chlordiazepoxide internal standard.

  • Perform solid-phase extraction using a C18 cartridge.

  • Elute the analyte and internal standard.

  • Evaporate the eluate and reconstitute for LC-DAD analysis.

Chromatographic Conditions [6]

  • Column: Nucleosil 100-5 (C18; 125 mm × 4 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid

  • Flow Rate: 1 mL/min

  • Detection: Diode-Array Detector (DAD) at 280 nm

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection Injection Recon->Injection Column C18 Reverse-Phase Column Injection->Column Elution Isocratic/Gradient Elution Column->Elution ESI Electrospray Ionization (ESI+) Elution->ESI Quad1 Q1: Precursor Ion Selection Amisulpride: m/z 370.1 This compound: m/z 375.1 ESI->Quad1 Quad2 Q2: Collision Cell (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Amisulpride: m/z 242.1 This compound: m/z 242.1 Quad2->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Detector->Data_Analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_auto D2 Autoreceptor Dopamine_release->D2_auto Inhibition D3_auto D3 Autoreceptor Dopamine_release->D3_auto Inhibition Dopamine Dopamine Dopamine_release->Dopamine D2_post Postsynaptic D2 Receptor Signal Downstream Signaling D2_post->Signal D3_post Postsynaptic D3 Receptor D3_post->Signal Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->D2_auto Antagonism Amisulpride_low->D3_auto Antagonism Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_post Antagonism Amisulpride_high->D3_post Antagonism Dopamine->D2_post Dopamine->D3_post

References

Amisulpride-d5 versus other internal standards for antipsychotic analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of therapeutic drug monitoring and pharmacokinetic studies, the accuracy of quantitative analysis is paramount. For antipsychotic drugs, which often have narrow therapeutic windows, reliable measurement in biological matrices like plasma is crucial for patient safety and treatment efficacy. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that directly impacts the quality of the data. This guide provides a comprehensive comparison of Amisulpride-d5, a stable isotope-labeled (SIL) internal standard, against other alternatives for the analysis of antipsychotic drugs.

The Role and Superiority of Stable Isotope-Labeled Internal Standards

An internal standard is a compound added in a constant amount to all samples, calibrators, and controls in an analysis. Its purpose is to correct for the variability inherent in the analytical process, including sample preparation (extraction), chromatographic injection, and mass spectrometric ionization.[1] The ideal IS behaves identically to the analyte of interest throughout the entire analytical procedure.[1]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2][3] In these compounds, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D) for hydrogen).[1] This substitution results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.

Key Advantages of this compound and other SILs:

  • Compensates for Matrix Effects: The "matrix effect" — the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix — is a major challenge in LC-MS/MS.[3] Because a SIL like this compound co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable data.[3][4]

  • Corrects for Extraction Variability: SILs exhibit the same extraction recovery as the analyte. Any loss of the analyte during the sample preparation process will be mirrored by a proportional loss of the IS, ensuring the analyte-to-IS ratio remains constant.[1]

  • Improves Method Robustness and Precision: By effectively normalizing variations, deuterated internal standards lead to analytical methods with higher precision and accuracy.[5][6]

This compound vs. Alternative Internal Standards

While SILs are preferred, other types of internal standards are sometimes used, primarily due to cost or availability.[2] The main alternative is the use of structural analogs.

Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. For example, in the analysis of a panel of antipsychotics, a different antipsychotic drug that is not being tested for in the samples might be used as an IS.[7]

Challenges with Structural Analogs:

  • Different Physicochemical Properties: Structural differences, even minor ones, can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte.[2]

  • Inadequate Correction for Matrix Effects: If the analog does not co-elute perfectly with the analyte, it will not experience the identical ionization suppression or enhancement, leading to inaccurate quantification.

  • Potential for Assay Bias: The use of a surrogate internal standard can introduce a bias in the results, which may require extensive investigation and method re-validation.[3]

Performance Data: A Comparative Overview

The following table summarizes the performance of methods using this compound and other deuterated internal standards compared to those using structural analogs. The data is compiled from various validated LC-MS/MS methods for antipsychotic analysis.

ParameterThis compound / Other Deuterated ISStructural Analog ISRationale & Reference
Precision (CV%) Intra-day: 0.9-1.7% Inter-day: 1.5-2.8%Generally higher and more variable.Deuterated IS more effectively corrects for variability, leading to lower coefficients of variation.[6][8]
Accuracy (% Bias) Intra-day: 98.3-101.5% Inter-day: 96.0-101.0%Can be significantly biased (e.g., 96.8% mean bias reported in one study).Near-identical behavior of deuterated IS to the analyte ensures a more accurate measurement.[6][8]
Recovery (%) Analyte: ~74.6% IS: ~65.1% (differences are normalized by the IS)Can differ significantly from the analyte, leading to inaccurate results if not carefully validated.While absolute recoveries may differ slightly even with deuterated standards, the consistent ratio is key. Structural differences in analogs can lead to larger, more variable recovery differences.[2][8]
Matrix Effect Effectively compensated. Normalized matrix effects are typically close to 100% (e.g., 96.3% to 115%).Incomplete compensation, can be a significant source of error.Co-elution of the deuterated IS with the analyte ensures both are subject to the same ionization effects.[5]

Experimental Protocols

Protocol 1: Quantification of Amisulpride using this compound IS

This protocol is based on a validated LC-MS/MS method for the determination of Amisulpride in human plasma.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 100 µL of this compound internal standard solution (200.0 ng/mL).
  • Add 2.5 mL of diethyl ether, and vortex for 20 minutes.
  • Centrifuge at 4000 rpm for 10 minutes at 20°C.
  • Flash-freeze the aqueous layer using dry ice/acetone.
  • Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue with 500 µL of reconstitution solution (0.2% formic acid in 35:65 v/v methanol:water) and inject into the LC-MS/MS system.[8]

2. LC-MS/MS Conditions:

  • LC Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm.[8]
  • Mobile Phase: Isocratic elution with 0.2% formic acid:methanol (35:65 v/v).[8]
  • Flow Rate: 0.5 mL/min.[8]
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.[8]
  • MRM Transitions:
  • Amisulpride: m/z 370.1 → 242.1[8]
  • This compound: m/z 375.1 → 242.1[8]

Protocol 2: Multi-Antipsychotic Panel using various Deuterated IS

This protocol is a general representation for analyzing a panel of antipsychotics, where a specific deuterated IS is used for each analyte.[5]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum sample, add 300 µL of a precipitating solution (e.g., methanol or acetonitrile) containing a mix of all the required deuterated internal standards (e.g., aripiprazole-d8, clozapine-d4, haloperidol-d4, olanzapine-d3, quetiapine-d8, risperidone-d4, and this compound).[5][10]
  • Vortex mix thoroughly.
  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.
  • Transfer the supernatant for injection into the LC-MS/MS system.[10]

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., KINTEX C18, 50 mm × 3.0 mm, 5 µm).[5]
  • Mobile Phase: Gradient elution using aqueous ammonium formate and methanol.[5]
  • Flow Rate: 0.5 mL/min.[5]
  • Mass Spectrometer: Triple quadrupole with ESI in positive mode, using Multiple Reaction Monitoring (MRM) for each analyte/IS pair.[5]

Visualizing the Workflow and a Key Analytical Principle

The following diagrams illustrate the general workflow for antipsychotic analysis and the critical difference between using a deuterated internal standard versus a structural analog.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma/Serum Sample B Add Internal Standard (e.g., this compound) A->B C Extraction (LLE or Protein Precipitation) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification via Calibration Curve I->J G cluster_0 A) With Deuterated IS (this compound) cluster_1 B) With Structural Analog IS xaxis xlabel Retention Time xaxis->xlabel yaxis ylabel Intensity yaxis->ylabel a1 a2 a1->a2 a_peak Analyte is1 is2 is1->is2 is_peak IS m1 m2 Matrix Effect m1->m2 a3 a4 a3->a4 a3_peak Analyte is3 is4 is3->is4 is3_peak IS m3 m4 Matrix Effect m3->m4

References

Comparative analysis of Amisulpride quantification in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Amisulpride in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Amisulpride, an atypical antipsychotic and antiemetic agent, in various biological matrices. The accurate measurement of Amisulpride is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring optimal dosing and patient safety. This document outlines and compares the performance of different techniques, presents detailed experimental protocols, and offers visual workflows to support research and development.

Overview of Analytical Techniques

The quantification of Amisulpride in biological samples is predominantly achieved through liquid chromatography. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Diode Array, Fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reported methods. LC-MS/MS is often favored for its superior sensitivity and selectivity, which is critical when dealing with complex biological matrices and low drug concentrations.[1]

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. The primary techniques employed are:

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.[1][2]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from the sample matrix, often providing cleaner extracts and higher recovery.[3][4]

  • Protein Precipitation (PP): A simpler, faster method where a solvent is added to precipitate proteins, though it may result in less clean extracts compared to LLE or SPE.[5]

Comparative Data on Amisulpride Quantification

The performance of an analytical method is defined by several key validation parameters. The following tables summarize these parameters for Amisulpride quantification across different biological matrices and techniques, providing a basis for objective comparison.

Table 1: Comparison of LC-MS/MS Methods for Amisulpride in Human Plasma

ParameterMethod 1[1][6][7]Method 2[5]
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation
Linearity Range 2.0 - 2500.0 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 2.0 ng/mLNot Specified
Intra-day Precision (%CV) 0.9% - 1.7%<15%
Inter-day Precision (%CV) 1.5% - 2.8%<15%
Accuracy 96.0% - 101.5%85% - 115%
Mean Recovery ~74.6%Not Specified
Internal Standard Amisulpride-d₅Methaqualone

Table 2: Comparison of HPLC-based Methods for Amisulpride in Human Plasma/Serum

ParameterHPLC-Fluorescence[3][8]HPLC-UV (Spectrophotometric)[9]
Matrix Human PlasmaHuman Serum/Plasma
Sample Preparation Solid-Phase Extraction (SPE)Online SPE (Column Switching)
Linearity Range 10 - 1000 ng/mL10 - 600 µg/L (10 - 600 ng/mL)
Lower Limit of Quantification (LLOQ) 10 ng/mL~10 µg/L (10 ng/mL)
Intra-day Precision (%CV) 3.13% - 5.35%Not Specified
Inter-day Precision (%CV) 4.54% - 7.50%2.8% - 11.3%
Accuracy (% Bias) -3.00% to +6.41%-0.6% to +9.1%
Internal Standard MetoclopramideNot Specified

Table 3: Comparison of Methods for Amisulpride in Human Saliva (Oral Fluid)

ParameterLC-DAD[4][10][11]LC-MS/MS[12]
Sample Volume 200 µL200 µL
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity Range 5 - 5000 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 5 ng/mL1 - 5 µg/L (1 - 5 ng/mL)
Precision (%CV) < 8.84%< 10%
Accuracy Not SpecifiedWithin 10%
Mean Recovery > 91%Not Specified
Internal Standard ChlordiazepoxideNot Specified

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducing experimental results. Below are representative methodologies for the quantification of Amisulpride in plasma and saliva.

Protocol 1: LC-MS/MS Quantification of Amisulpride in Human Plasma

This method, adapted from a validated study, utilizes liquid-liquid extraction for sample cleanup followed by sensitive LC-MS/MS detection.[1][6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a vial.

  • Add 100 µL of the internal standard working solution (Amisulpride-d₅, 200.0 ng/mL).

  • Vortex briefly to mix.

  • Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortex for approximately 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Flash-freeze the aqueous layer using a dry ice/acetone bath.

  • Transfer the supernatant (organic layer) to a clean vial.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid and methanol (35:65 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1.[1]

    • Amisulpride-d₅ (IS): m/z 375.1 → 242.1.[1]

Protocol 2: LC-DAD Quantification of Amisulpride in Human Saliva

This method is suitable for the non-invasive monitoring of Amisulpride and uses solid-phase extraction, which yields a high recovery rate.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-condition an SPE cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.

  • In a separate tube, take 200 µL of saliva and dilute it with 0.5 mL of 0.1 M K₂HPO₄ solution.

  • Add the internal standard (e.g., Chlordiazepoxide) and vortex.

  • Load the entire sample onto the pre-conditioned SPE cartridge.

  • Wash the cartridge with 0.5 mL of a methanol/water mixture (10:90, v/v).

  • Dry the cartridge for 10 minutes.

  • Elute the analytes with 0.5 mL of methanol.

  • The eluate is then ready for injection into the LC system.

2. Chromatographic Conditions

  • LC System: UHPLC system with a Diode Array Detector (DAD).

  • Mobile Phase: Gradient elution using acetonitrile and 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor at the appropriate wavelength for Amisulpride.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

G cluster_collection Step 1: Sample Acquisition cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Instrumental Analysis cluster_data Step 4: Data Processing Collection Biological Sample Collection (Plasma, Serum, Saliva) PP Protein Precipitation Collection->PP Select Method LLE Liquid-Liquid Extraction Collection->LLE Select Method SPE Solid-Phase Extraction Collection->SPE Select Method Separation Chromatographic Separation (HPLC / UHPLC) PP->Separation LLE->Separation SPE->Separation Detection Detection (MS/MS, DAD, UV, FLD) Separation->Detection Data Data Acquisition & Quantification Detection->Data Result Final Concentration Report Data->Result

Caption: General experimental workflow for Amisulpride quantification.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine Cleft Synaptic Cleft Dopamine->Cleft Receptor D2 / D3 Receptors Signal Signal Transduction Receptor->Signal Activates Cleft->Receptor Binds Amisulpride Amisulpride Amisulpride->Receptor Blocks

Caption: Amisulpride's mechanism of action at the dopaminergic synapse.

References

A Comparative Guide to Inter-day and Intra-day Precision in Amisulpride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of amisulpride is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the inter-day and intra-day precision of two common analytical methods for amisulpride analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The data presented herein is compiled from validated analytical methods to assist in the selection of the most appropriate technique for specific research needs.

Precision Data Comparison

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).

  • Intra-day precision (within-day precision) measures the precision under the same operating conditions over a short interval of time.

  • Inter-day precision (between-day precision) measures the precision over a longer period, with different analysts, on different days.

Analytical MethodMatrixConcentration LevelsIntra-day Precision (%RSD)Inter-day Precision (%RSD)
LC-MS/MS [1][2]Human Plasma6.0 ng/mL, 750.0 ng/mL, 1750.0 ng/mL0.9 - 1.71.5 - 2.8
HPLC-UV [3]Tablet Dosage Form80 ppm, 100 ppm, 120 ppm< 2< 2
HPLC-UV [4]Tablet Dosage Form100 µg/mLNot explicitly stated, but overall precision RSD < 2%Not explicitly stated, but overall precision RSD < 2%
LC-DAD [5][6]Human Saliva25 ng/mL, 400 ng/mL, 2500 ng/mL, 4000 ng/mL< 9< 9

Summary of Findings:

The LC-MS/MS method demonstrates exceptional precision with very low %RSD values for both intra-day and inter-day measurements in a complex biological matrix like human plasma[1][2]. The HPLC-UV methods also show excellent precision for the analysis of amisulpride in pharmaceutical dosage forms, with %RSD values well within the acceptable limits of less than 2%[3][4]. The Liquid Chromatography with Diode-Array Detection (LC-DAD) method, while applied to a different matrix (human saliva), also shows acceptable precision[5][6].

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. LC-MS/MS Method for Amisulpride in Human Plasma [1][2]

  • Sample Preparation: A liquid-liquid extraction method was used to extract Amisulpride and its internal standard (Amisulpride-d5) from human plasma.

  • Chromatographic Conditions:

    • Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm.

    • Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (35:65, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 μL.

    • Run Time: 2.5 minutes.

  • Mass Spectrometry Conditions:

    • Detection: Tandem mass spectrometry.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Monitored Transitions:

      • Amisulpride: m/z 370.1 → 242.1.

      • This compound (Internal Standard): m/z 375.1 → 242.1.

2. HPLC-UV Method for Amisulpride in Tablet Dosage Form [3]

  • Sample Preparation: Tablets were powdered, and a portion equivalent to a specific dose was dissolved in a suitable solvent, followed by dilution to the desired concentration.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH 3), acetonitrile, and methanol (900:20:80, v/v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 228 nm.

    • Run Time: 15 minutes.

3. HPLC-UV Method for Amisulpride in Bulk and Pharmaceutical Dosage Form [7]

  • Sample Preparation: The drug was dissolved in a mobile phase to achieve the desired concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS, 150x4.6mm, 3.5 µ.

    • Mobile Phase: Buffer and acetonitrile in a ratio of 30:70.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 257 nm.

    • Run Time: 5 minutes.

Workflow for Precision Determination

The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of an analytical method for Amisulpride.

Precision Determination Workflow cluster_prep Sample Preparation cluster_intra Intra-day Precision (Day 1) cluster_inter Inter-day Precision (Day 2 & 3) cluster_calc Data Analysis start Prepare Stock Solution of Amisulpride qc_low Prepare Low QC Samples start->qc_low qc_mid Prepare Medium QC Samples start->qc_mid qc_high Prepare High QC Samples start->qc_high analysis1 Analyze 6 Replicates of each QC Level qc_low->analysis1 analysis2 Analyze 6 Replicates of each QC Level (Day 2) qc_low->analysis2 analysis3 Analyze 6 Replicates of each QC Level (Day 3) qc_low->analysis3 qc_mid->analysis1 qc_mid->analysis2 qc_mid->analysis3 qc_high->analysis1 qc_high->analysis2 qc_high->analysis3 calc_intra Calculate Mean, SD, and %RSD for Intra-day analysis1->calc_intra calc_inter Calculate Mean, SD, and %RSD for Inter-day analysis2->calc_inter analysis3->calc_inter end Report Precision Data calc_intra->end calc_inter->end

Caption: Workflow for determining inter-day and intra-day precision.

References

Establishing the Lower Limit of Quantification for Amisulpride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for establishing the Lower Limit of Quantification (LLOQ) of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of psychotic disorders. The determination of a robust and sensitive LLOQ is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document presents supporting experimental data from multiple studies, detailed methodologies, and a visual representation of a typical analytical workflow.

Comparative Performance of Analytical Methods

The quantification of Amisulpride in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors, with Tandem Mass Spectrometry (LC-MS/MS) being the most sensitive method. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

Table 1: Comparison of LC-MS/MS Methods for Amisulpride Quantification in Human Plasma

LLOQLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)Internal StandardSample PreparationReference
0.1 ng/mL0.1 - 500< 10% (at LLOQ)Not SpecifiedAcceptableAcceptableNot SpecifiedNot SpecifiedLiquid-Liquid Extraction[1]
2.0 ng/mL2.0 - 25000.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.073.97 - 75.93Amisulpride-d5Liquid-Liquid Extraction[2]
15.625 ng/mLUp to 200< 15%< 15%85 - 11585 - 115Not SpecifiedNot SpecifiedNot Specified[3]
0.50 ng/mL0.50 - 500.52Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSulpirideLiquid-Liquid Extraction[4]

Table 2: Comparison of HPLC Methods with UV/Fluorescence Detection for Amisulpride Quantification

Analytical MethodMatrixLLOQLinearity RangePrecision (%CV)Accuracy (%)Recovery (%)Internal StandardSample PreparationReference
HPLC-FluorescenceHuman Plasma10 ng/mL10 - 1000 ng/mL3.1 - 7.50.4 - 6.4Not SpecifiedMetoclopramideSolid-Phase Extraction[4][5]
HPLC-UVBulk Drug0.47 µg/mL50 - 150 µg/mLNot Specified99.89 - 102.32Not SpecifiedNot SpecifiedDilution[6]
HPLC-UVPharmaceutical Preparations1.1 µg/mL80 - 120 µg/mL< 1.0098.59 - 100.13Not SpecifiedNot SpecifiedDilution[7]
RP-HPLCBulk & Pharmaceutical Dosage FormNot Specified1 - 15 µg/mLNot SpecifiedClose to 100Not SpecifiedNot SpecifiedDilution[8]
RP-HPLCBulk & Marketed Formulation4.5 ng/mL60 - 140 ng/mLNot Specified98 - 102Not SpecifiedNot SpecifiedDilution[9]

Table 3: LLOQ of Amisulpride in Alternative Matrices

Analytical MethodMatrixLLOQLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)Internal StandardSample PreparationReference
LC-DADHuman Saliva5 ng/mL5 - 50001.79 - 8.841.79 - 8.84Not SpecifiedNot Specified91.81 - 101.22Not SpecifiedSolid-Phase Extraction[10]

Experimental Protocols

Below are detailed methodologies for two common approaches to quantifying Amisulpride in human plasma.

Protocol 1: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a highly sensitive method for the quantification of Amisulpride in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard (e.g., this compound).[2]

  • Add a suitable extraction solvent (e.g., diethyl ether).[2]

  • Vortex mix the sample vigorously for approximately 5-10 minutes.

  • Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm).[2]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid and methanol (35:65 v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 2.5 minutes.[2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1.[2]

    • This compound (IS): m/z 375.1 → 242.1.[2]

4. Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range (e.g., 2.0–2500.0 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.[2]

  • LLOQ: The LLOQ should have a signal-to-noise ratio of at least 10, with precision (%CV) ≤ 20% and accuracy within ±20% of the nominal value.[2]

  • Precision and Accuracy: Intra- and inter-day precision should be ≤ 15% CV, and accuracy should be within ±15% of the nominal value for QC samples.[2]

  • Recovery: Determined by comparing the peak areas of the analyte in extracted samples to those of unextracted standards.[2]

Protocol 2: HPLC-Fluorescence Method with Solid-Phase Extraction

This protocol outlines a method using fluorescence detection, which offers a balance between sensitivity and accessibility.[5]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample (to which an internal standard like metoclopramide has been added) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A CN column.[5]

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate (pH 6.5) and acetonitrile (65:35 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

3. Fluorescence Detection:

  • Excitation Wavelength: 274 nm.[5]

  • Emission Wavelength: 370 nm.[5]

4. Validation Parameters:

  • Linearity: A calibration curve is constructed over the range of 10–1,000 ng/mL in human plasma.[5]

  • LLOQ: Established at 10 ng/mL.[5]

  • Precision and Accuracy: Assessed using quality control samples at low, medium, and high concentrations.[5]

  • Stability: Evaluated through freeze-thaw cycles, short-term room temperature storage, and long-term storage at -22°C.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Amisulpride in plasma samples.

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification P1 Plasma Sample Collection P2 Addition of Internal Standard P1->P2 P3 Sample Extraction (LLE or SPE) P2->P3 P4 Evaporation & Reconstitution P3->P4 C1 HPLC System P4->C1 Inject Sample C2 Reverse-Phase Column C1->C2 C3 Isocratic/Gradient Elution C2->C3 D1 Mass Spectrometer (MS/MS) or Fluorescence Detector C3->D1 Eluted Analytes D2 Data Acquisition D1->D2 D3 Peak Integration & Quantification D2->D3 D4 LLOQ Determination D3->D4

Caption: Workflow for Amisulpride Bioanalysis.

References

A Head-to-Head Comparison of Internal Standard Strategies in FDA-Regulated Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of FDA guidelines for bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality and regulatory success. This guide provides an objective comparison of the two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—supported by experimental data and detailed protocols to inform your method development and validation processes.

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction, injection volume, or instrument response are accounted for, thereby improving the accuracy and precision of the method.[1] The FDA's "Bioanalytical Method Validation Guidance for Industry" underscores the importance of a well-characterized and consistently performing internal standard.

Comparing the Titans: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The two main types of internal standards employed in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards. While SIL internal standards are often considered the gold standard, practical considerations may necessitate the use of a structural analog.

A Stable Isotope-Labeled (SIL) Internal Standard is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

A Structural Analog Internal Standard is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties very similar to the analyte.

The following table summarizes the key performance characteristics of each type of internal standard, based on established principles and experimental observations.

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.Similar, but not identical, to the analyte.
Chromatographic Behavior Typically co-elutes with the analyte.Elutes close to the analyte, but may have a different retention time.
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[2]Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.
Recovery & Sample Processing Excellent. Tracks the analyte throughout the entire sample preparation process, compensating for losses during extraction and handling.Good to Variable. The degree of compensation depends on the similarity of its extraction and handling properties to the analyte.
Accuracy & Precision Generally provides higher accuracy and precision due to superior compensation for variability.[3][4]Can provide acceptable accuracy and precision, but may be less robust than a SIL IS.
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange; can mask underlying assay problems.[4][5]Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization, resulting in inadequate compensation for variability.
Availability & Cost Often requires custom synthesis, which can be expensive and time-consuming.Generally more readily available and less expensive.
FDA Preference Generally preferred, especially for LC-MS/MS assays.Acceptable when a SIL IS is not available, but its suitability must be thoroughly validated.

Experimental Protocols for Key Validation Parameters

The following are detailed protocols for essential bioanalytical method validation experiments as per FDA guidelines, incorporating the use of an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to analysis.[6]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample (e.g., plasma, serum).

  • Add 20 µL of the internal standard working solution at a predetermined concentration.

  • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.[7]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of the LLOQ)

    • Medium QC (near the center of the calibration curve)

    • High QC (near the upper limit of the calibration curve)

  • On at least three separate days, perform a minimum of three independent analytical runs.

  • In each run, analyze a freshly prepared calibration curve and at least five replicates of each QC concentration level.

  • For each QC replicate, calculate the concentration using the calibration curve.

  • Accuracy Calculation:

    • Calculate the mean concentration for each QC level.

    • Accuracy (%) = (Mean Calculated Concentration / Nominal Concentration) * 100

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.[7]

  • Precision Calculation (as Coefficient of Variation, %CV):

    • Calculate the standard deviation (SD) of the concentrations for each QC level.

    • Precision (%CV) = (SD / Mean Calculated Concentration) * 100

    • Acceptance Criteria: The %CV should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[7]

Matrix Effect Determination

The matrix effect is the alteration of analyte response due to the presence of other components in the sample matrix.[8]

Protocol:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step (before reconstitution), spike the extract with the analyte and internal standard at the low and high QC concentrations.

    • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.

  • Analyze both sets of samples.

  • Matrix Factor (MF) Calculation:

    • MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)

  • Internal Standard-Normalized Matrix Factor (IS-Normalized MF) Calculation:

    • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set 1) / (Peak Response Ratio of Analyte/IS in Set 2)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.

Internal Standard Stability Evaluation

It is crucial to demonstrate the stability of the internal standard under various storage and handling conditions.

Protocol:

  • Stock Solution Stability:

    • Prepare a stock solution of the internal standard in a suitable solvent.

    • Store the solution under the intended storage conditions (e.g., refrigerated at 2-8°C).

    • At specified time points (e.g., 0, 7, 14, and 30 days), analyze the stored solution and compare the response to a freshly prepared stock solution.

    • Acceptance Criteria: The response of the stored solution should be within ±10% of the fresh solution.

  • Bench-Top Stability in Matrix:

    • Spike blank biological matrix with the internal standard.

    • Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).

    • Analyze the samples and compare the response to freshly prepared samples.

    • Acceptance Criteria: The mean response should be within ±15% of the nominal response.

  • Freeze-Thaw Stability in Matrix:

    • Spike blank biological matrix with the internal standard.

    • Subject the samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for at least 12 hours and thaw unassisted at room temperature).

    • Analyze the samples after the final thaw and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.

    • Acceptance Criteria: The mean response should be within ±15% of the nominal response.

Visualizing the Workflow and Key Relationships

To further clarify the bioanalytical method validation process and the interplay of its core components, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

G cluster_params Key Validation Parameters BMV Bioanalytical Method Validation Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Selectivity Selectivity BMV->Selectivity Stability Stability BMV->Stability Matrix_Effect Matrix Effect BMV->Matrix_Effect Calibration_Curve Calibration Curve BMV->Calibration_Curve Accuracy->Precision Selectivity->Matrix_Effect Stability->Accuracy Calibration_Curve->Accuracy Calibration_Curve->Precision

Caption: Logical relationships between key bioanalytical validation parameters.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method validation. While SIL internal standards offer superior performance in most cases, a thorough understanding of the advantages and limitations of both SIL and structural analog standards is essential for making an informed decision. By following the detailed experimental protocols outlined in this guide and adhering to FDA guidelines, researchers can confidently validate their bioanalytical methods, ensuring the generation of high-quality data for their drug development programs.

References

A Comparative Guide to Internal Standards for Amisulpride Quantification in Human Plasma: Recovery and Matrix Effect Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Amisulpride-d5 and other alternative internal standards for the quantification of Amisulpride in human plasma. The focus is on two critical validation parameters: recovery and matrix effect. The selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods, particularly in complex matrices like human plasma. This document summarizes experimental data for this compound, Metoclopramide, and Carbamazepine, offering insights into their performance.

Experimental Protocols

The methodologies for evaluating each internal standard vary across different studies. The following table details the experimental conditions under which the recovery and matrix effect data were obtained. A thorough understanding of these protocols is essential for interpreting the comparative data.

Parameter This compound [1][2]Metoclopramide [3][4]Carbamazepine [5]
Analytical Method LC-MS/MSHPLC with Fluorescence DetectionLC-MS³
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Solvent Diethyl etherNot specifiedMethanol
Internal Standard Conc. 200.0 ng/mL100 µg/mL solution added10.0 µg/mL
Chromatographic Column Zorbax Bonus-RP C18CN columnNot specified
Mobile Phase 0.2% formic acid:methanol (35:65 v/v)0.03 M KH2PO4 (pH 6.5):acetonitrile (65:35 v/v)Not specified

Quantitative Data Comparison

The following table summarizes the recovery and matrix effect data for this compound and its alternatives. It is critical to note that the data were generated using different experimental protocols, which limits direct comparability. However, the data provides valuable insights into the performance of each internal standard under the specific validated method.

Internal Standard Analyte Recovery (%) Internal Standard Recovery (%) Matrix Effect (%) Methodological Notes
This compound 74.63 (Overall Average)[1]65.07 (Overall Average)[1]CV of 1.2% (Ion Suppression/Enhancement)[1]LLE and LC-MS/MS. The use of a deuterated internal standard is ideal for minimizing variability due to extraction and matrix effects[1][2].
Metoclopramide 94[4]95[4]Not Quantitatively Assessed[3][4]SPE and HPLC-Fluorescence. While recovery is high, the absence of quantitative matrix effect data is a limitation for LC-MS/MS applications.
Carbamazepine 98.9 - 110.2 (for Carbamazepine itself)[5]Not applicable (Carbamazepine-D2N15 used for Carbamazepine assay)94.3 - 112.5 (for Carbamazepine itself)[5]Protein Precipitation and LC-MS³. Data is for Carbamazepine as the analyte, not as an internal standard for Amisulpride.

Note: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound for Amisulpride). This is because it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction. While other structurally similar compounds like Metoclopramide and Carbamazepine can be used, they may not co-elute or experience the same degree of ion suppression or enhancement as the analyte, potentially leading to less accurate quantification.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

Experimental Workflow for Recovery and Matrix Effect Evaluation cluster_pre_extraction Pre-Extraction cluster_extraction Sample Preparation cluster_post_extraction Post-Extraction Spiking cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation A1 Set A: Analyte + IS in Blank Plasma B1 Extract Set A A1->B1 A2 Set B: Analyte + IS in Solvent D2 Analyze Peak Area of Set B A2->D2 A3 Set C: Blank Plasma Extract B3 Extract Set C A3->B3 D1 Analyze Peak Area of Extracted Set A B1->D1 C3 Spike Analyte + IS into Extracted Set C B3->C3 D3 Analyze Peak Area of Spiked Set C C3->D3 E1 Recovery (%) = (Peak Area of D1 / Peak Area of D3) * 100 D1->E1 E2 Matrix Effect (%) = (Peak Area of D3 / Peak Area of D2) * 100 D2->E2 D3->E1 D3->E2

Caption: Experimental workflow for determining recovery and matrix effect.

Internal Standard Selection Logic cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards cluster_properties Key Properties cluster_outcome Performance Outcome Ideal Deuterated Internal Standard (e.g., this compound) Prop1 Identical Physicochemical Properties Ideal->Prop1 Prop3 Co-elution with Analyte Ideal->Prop3 Prop5 Identical Ionization Behavior Ideal->Prop5 Alternative Structural Analogs (e.g., Metoclopramide, Carbamazepine) Prop2 Similar but not Identical Properties Alternative->Prop2 Prop4 Different Elution Time Alternative->Prop4 Prop6 Different Ionization Behavior Alternative->Prop6 Outcome1 Effective Compensation for Matrix Effect & Recovery Variability Prop1->Outcome1 Outcome2 Potential for Inaccurate Quantification Prop2->Outcome2 Prop3->Outcome1 Prop4->Outcome2 Prop5->Outcome1 Prop6->Outcome2

Caption: Logic for selecting an ideal vs. an alternative internal standard.

References

A Comparative Guide to the Cross-Validation of Amisulpride Bioanalytical Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for amisulpride between different laboratories. Ensuring assay reproducibility and consistency across multiple sites is paramount for the integrity of data in multi-center clinical trials and pharmacokinetic studies. This document outlines the experimental protocols, presents comparative performance data, and visualizes the cross-validation workflow to ensure seamless method transfer and reliable data consolidation.

The following sections detail a comparative analysis between two hypothetical laboratories, "Laboratory A" and "Laboratory B," tasked with implementing and cross-validating a bioanalytical method for the quantification of amisulpride in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance Data

The successful cross-validation of the amisulpride bioanalytical assay is contingent on meeting predefined acceptance criteria for accuracy and precision. The data presented below summarizes the performance of the validated assay at Laboratory A and the subsequent cross-validation at Laboratory B, demonstrating the method's robustness and reproducibility.

Table 1: Inter-Laboratory Comparison of Assay Precision and Accuracy

Analyte Nominal Concentration (ng/mL) Laboratory A Mean Concentration (ng/mL) ± SD (n=6) Laboratory A Precision (%CV) Laboratory A Accuracy (%) Laboratory B Mean Concentration (ng/mL) ± SD (n=6) Laboratory B Precision (%CV) Laboratory B Accuracy (%)
Amisulpride6.0 (LQC)5.90 ± 0.101.798.35.76 ± 0.142.496.0
Amisulpride750.0 (MQC)757.5 ± 6.80.9101.0742.5 ± 13.41.899.0
Amisulpride1750.0 (HQC)1767.5 ± 15.90.9101.01785.0 ± 26.81.5102.0

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control Data is hypothetical but based on typical performance characteristics of validated amisulpride assays[1][2].

Table 2: Linearity and Sensitivity Comparison

Parameter Laboratory A Laboratory B Acceptance Criteria
Linear Range (ng/mL)2.0 - 2500.02.0 - 2500.0Consistent between labs
Correlation Coefficient (r²)≥ 0.9985≥ 0.9982≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)2.02.0Within ±20% of nominal
LLOQ Precision (%CV)2.83.5≤ 20%
LLOQ Accuracy (%)101.598.580 - 120%

Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation[3][4][5].

Experimental Protocols

A detailed and harmonized protocol is essential for successful inter-laboratory cross-validation. Both laboratories must adhere to the same procedures for sample handling, preparation, and analysis.

Bioanalytical Method: LC-MS/MS

This method is designed for the quantitative determination of amisulpride in human plasma.

  • Chromatographic System:

    • HPLC: Shimadzu or Waters Acquity UPLC System

    • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[1][2]

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and methanol (35:65 v/v)[1][2]

    • Flow Rate: 0.5 mL/min[1][2]

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometer:

    • Instrument: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amisulpride: m/z 370.1 → 242.1[1][2]

      • Amisulpride-d5 (Internal Standard): m/z 375.1 → 242.1[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound internal standard (IS) working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Cross-Validation Procedure

Cross-validation should be performed by comparing data from both laboratories to ensure equivalency.[4] This involves the analysis of the same set of calibration standards and quality control (QC) samples by both laboratories.

  • Full Validation at Originating Lab (Lab A): The method is fully validated at Laboratory A according to regulatory guidelines (FDA or EMA), assessing parameters such as accuracy, precision, selectivity, sensitivity, matrix effect, and stability.[3][6]

  • Partial Validation at Receiving Lab (Lab B): Laboratory B performs a partial validation, which includes at a minimum, intra- and inter-day accuracy and precision using at least three QC levels (low, medium, high) in six replicates.

  • Incurred Sample Reanalysis (ISR): A selection of study samples (at least 20-30) previously analyzed by Laboratory A are shipped to Laboratory B and re-analyzed. The results should be compared, and a significant percentage (e.g., at least 67%) should be within ±20% of the mean of the two values.

Visualizing the Cross-Validation Workflow

A clear workflow ensures that all steps of the cross-validation process are systematically followed. The diagram below illustrates the key stages of method transfer and validation between two laboratories.

Cross_Validation_Workflow cluster_LabA Laboratory A (Originating Lab) cluster_Transfer Method Transfer cluster_LabB Laboratory B (Receiving Lab) cluster_Comparison Data Comparison & Acceptance A1 Method Development A2 Full Method Validation (Accuracy, Precision, Linearity, etc.) A1->A2 A3 Validation Report Generation A2->A3 A4 Analysis of Study Samples (Set 1) A2->A4 T2 Transfer of QC Samples and Reference Standards A2->T2 T1 Transfer of Standard Operating Procedures (SOPs) A3->T1 C2 Compare Study Sample Data (Incurred Sample Reanalysis) A4->C2 B1 Method Implementation & Training T1->B1 B3 Analysis of Blinded QC Samples from Lab A T2->B3 B2 Partial Method Validation (Accuracy & Precision) B1->B2 C1 Compare Validation Data (Accuracy, Precision) B2->C1 B3->C1 B4 Analysis of Study Samples (Set 2) B4->C2 C3 Acceptance Criteria Met? C1->C3 C2->C3 Final Cross-Validation Successful C3->Final Yes

References

Safety Operating Guide

Navigating the Disposal of Amisulpride-d5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A Procedural Guide for Researchers and Scientists

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Amisulpride-d5, a deuterated analog of the antipsychotic drug Amisulpride, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with regulations and minimizing risk.

Core Safety and Hazard Information

Before handling this compound, it is essential to be aware of its hazard profile. The following table summarizes key safety data.

Hazard InformationDetails
GHS Classification Acute Toxicity - Oral 4 (H302)
Signal Word Warning
Hazard Statement Harmful if swallowed
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water

Fundamental Disposal Principles

  • Consult Your Institutional EHS: Before proceeding with any disposal, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that align with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Avoid Sewer Disposal: this compound is slightly hazardous to aquatic life. Under no circumstances should it be disposed of down the drain. This can lead to contamination of waterways as wastewater treatment facilities may not effectively remove such compounds.

  • Segregate Chemical Waste: this compound waste must be segregated from regular trash and other waste streams. It should be collected in a designated hazardous waste container.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for final disposal by your institution's EHS office.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use nitrile gloves.

  • Wear safety glasses or goggles.

2. Waste Collection:

  • Solid Waste:

    • Collect pure this compound powder, contaminated weighing paper, gloves, and absorbent pads in a designated solid hazardous waste container.

    • This container should be a sealable, chemically compatible container clearly marked for solid chemical waste.

  • Liquid Waste:

    • Amisulpride is soluble in organic solvents like DMSO and DMF[1][2]. Solutions of this compound in these solvents must be disposed of as liquid hazardous waste.

    • Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvent wastes are often collected separately.

  • Empty Containers:

    • The original vial containing this compound is considered hazardous waste.

    • It should be placed in the solid hazardous waste container without rinsing. If institutional policy allows for container decontamination, triple rinse with a suitable solvent (like ethanol or methanol), and collect the rinsate as liquid hazardous waste.

3. Waste Container Labeling:

  • All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all contents, including solvents and their approximate concentrations.

    • The relevant hazard information (e.g., "Toxic").

    • The accumulation start date.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][4].

  • The SAA should be under the direct control of laboratory personnel and away from drains or sources of ignition.

  • Ensure the container is kept closed except when adding waste.

5. Scheduling Final Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), contact your EHS department to schedule a pickup[5].

  • The EHS department will then transport the waste for final disposal, which is typically high-temperature incineration at a licensed facility[6].

Decontamination of Surfaces

In the event of a minor spill or for routine cleaning of work surfaces:

  • Initial Cleanup: Use an absorbent pad to wipe up the spill.

  • Solvent Wash: Since Amisulpride is soluble in solvents like DMSO and ethanol, wipe the contaminated area with a cloth or paper towel dampened with one of these solvents to effectively remove residues[1][2].

  • Final Wash: After the solvent wipe, wash the area with soap and water.

  • Waste Disposal: All cleaning materials (absorbent pads, paper towels, gloves) must be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_collection Waste Generation & Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal start Identify this compound Waste decision Solid or Liquid Waste? start->decision solid_waste Collect in Solid Hazardous Waste Container decision->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container decision->liquid_waste Liquid labeling Label Container with Contents and Hazards solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Final Disposal by Licensed Facility (Incineration) contact_ehs->incineration

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Amisulpride-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is an active pharmaceutical ingredient (API) and is classified as harmful if swallowed, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired PPE
Receiving and Storage - Laboratory Coat- Safety Glasses- Nitrile Gloves
Weighing and Aliquoting (Solid Form) - Laboratory Coat or Disposable Gown- Chemical Splash Goggles- Double Nitrile Gloves- Particulate Respirator (e.g., N95 or higher)
Solution Preparation and Handling - Laboratory Coat or Disposable Gown- Chemical Splash Goggles- Nitrile Gloves
Spill Cleanup - Chemical-Resistant Coveralls- Chemical Splash Goggles or Face Shield- Heavy-Duty Nitrile or Neoprene Gloves- Particulate Respirator (for solids) or appropriate cartridge respirator (for solutions)
Waste Disposal - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves

It is crucial to select PPE based on a thorough risk assessment of the specific procedures being performed.[2] Factors such as the quantity of substance being handled, its physical form (solid or solution), and the potential for aerosol generation should be considered.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (1216626-17-3), and any relevant hazard warnings.[1][3]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed when not in use.[4][5] Recommended storage temperatures may vary by supplier; consult the product's certificate of analysis or safety data sheet for specific instructions.[6]

2.2. Weighing and Aliquoting (Solid Form)

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[4]

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated, clean spatulas and weighing vessels.

    • Carefully transfer the desired amount of the solid, avoiding the generation of dust.

    • Close the primary container tightly immediately after use.

    • Clean the weighing area and any equipment used with a damp cloth or towel to remove any residual particles. Dispose of the cleaning materials as hazardous waste.

2.3. Solution Preparation

  • Solvent Selection: Consult the product literature for appropriate solvents. This compound is slightly soluble in chloroform and methanol.[3]

  • Procedure:

    • Don the appropriate PPE.

    • In a chemical fume hood, add the weighed this compound to the chosen solvent in a suitable container.

    • Mix gently until the solid is fully dissolved.

    • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

2.4. Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a wet cloth and decontaminate if necessary.

  • Minor Spill (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet for this compound.

  • First Aid:

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor.[1][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Toxic").

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[4][7]

Experimental Workflow and Safety Protocol

Amisulpride_Handling_Workflow cluster_setup Preparation cluster_handling Handling Procedures cluster_cleanup Post-Experiment Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely Safe Storage Don PPE Don PPE Store Securely->Don PPE Begin Work Weigh Solid Weigh Solid Don PPE->Weigh Solid Enter Hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Segregate Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.